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  • Product: 2-(Cyclobutylmethyl)piperidine
  • CAS: 1692394-74-3

Core Science & Biosynthesis

Foundational

Unveiling the Enigmatic Mechanism: A Technical Guide to the In vitro Action of 2-(Cyclobutylmethyl)piperidine

Authored for Researchers, Scientists, and Drug Development Professionals This in-depth technical guide delves into the putative in vitro mechanism of action of 2-(Cyclobutylmethyl)piperidine, a novel synthetic compound w...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the putative in vitro mechanism of action of 2-(Cyclobutylmethyl)piperidine, a novel synthetic compound with a piperidine scaffold. While direct research on this specific molecule is nascent, its structural characteristics strongly suggest an interaction with the sigma receptor system, a class of intracellular chaperone proteins implicated in a wide array of neurological and psychiatric disorders.[1][2] This document, therefore, outlines a comprehensive strategy for elucidating its pharmacological profile, focusing on the hypothesis of sigma receptor modulation. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our approach in authoritative scientific literature.

Part 1: The Scientific Rationale - Why Suspect Sigma Receptors?

The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting the central nervous system.[3][4][5] Numerous piperidine derivatives have been identified as high-affinity ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[1][6] The presence of a basic nitrogen atom within the piperidine ring is a key pharmacophoric feature that often facilitates a crucial interaction with an acidic residue (such as glutamic acid) in the binding pocket of the sigma-1 receptor.[7] The cyclobutylmethyl substituent likely influences the lipophilicity and conformational flexibility of the molecule, which in turn can modulate binding affinity and selectivity for sigma receptor subtypes. Given these structural alerts, a thorough investigation into the interaction of 2-(Cyclobutylmethyl)piperidine with sigma receptors is the most logical starting point for characterizing its mechanism of action.

Part 2: Elucidating the Binding Profile - A Step-by-Step Approach

To establish whether 2-(Cyclobutylmethyl)piperidine is a sigma receptor ligand, a series of in vitro binding assays are paramount. These experiments will determine the affinity (Kᵢ) of the compound for both sigma-1 and sigma-2 receptors and provide initial insights into its selectivity.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a robust and well-established method for quantifying the interaction of a test compound with a specific receptor.[8]

Experimental Protocol: Competitive Radioligand Binding for Sigma-1 Receptors

  • Objective: To determine the binding affinity (Kᵢ) of 2-(Cyclobutylmethyl)piperidine for the sigma-1 receptor.

  • Materials:

    • Membrane preparations from guinea pig liver or cells expressing recombinant human sigma-1 receptors.[8]

    • Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor ligand).[8]

    • Non-specific binding control: Haloperidol (10 µM).[8]

    • Test compound: 2-(Cyclobutylmethyl)piperidine at various concentrations.

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well plates.

    • Scintillation vials and scintillation cocktail.

    • Liquid scintillation counter.

  • Methodology:

    • Prepare serial dilutions of 2-(Cyclobutylmethyl)piperidine.

    • In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine at a concentration near its Kₔ, and varying concentrations of the test compound.

    • For the determination of non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of haloperidol.[8]

    • Incubate the plate at 37°C for 90 minutes to reach equilibrium.[8]

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand & Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand & Test Compound Dilutions prep_ligands->incubation filtration Rapid Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 & Ki) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

A similar protocol would be employed for the sigma-2 receptor, using [³H]-DTG as the radioligand and (+)-pentazocine to mask the sigma-1 sites.

Fluorescent Ligand-Based Assays: A Modern Alternative

Fluorescent ligand-based assays offer a non-radioactive and high-throughput compatible alternative for assessing receptor binding.[9] These assays can provide real-time kinetic data on ligand-receptor interactions.[9]

Experimental Protocol: Fluorescence Polarization Assay

  • Objective: To determine the binding affinity of 2-(Cyclobutylmethyl)piperidine to the sigma-1 receptor using a fluorescent ligand.

  • Materials:

    • Solubilized sigma-1 receptors or membrane preparations.

    • A high-affinity, selective fluorescently-labeled sigma-1 receptor ligand.

    • Test compound: 2-(Cyclobutylmethyl)piperidine.

    • Assay buffer.

    • Microplate reader with fluorescence polarization capabilities.

  • Methodology:

    • In a microplate, combine the receptor preparation and the fluorescent ligand.

    • Add increasing concentrations of 2-(Cyclobutylmethyl)piperidine.

    • Incubate to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well. The binding of the small fluorescent ligand to the larger receptor protein results in a slower rotation and thus an increase in polarization. The displacement of the fluorescent ligand by the test compound leads to a decrease in polarization.

  • Data Analysis:

    • Plot the change in fluorescence polarization against the concentration of the test compound to determine the IC₅₀ and subsequently the Kᵢ.

Part 3: Functional Characterization - Agonist or Antagonist?

Once binding to sigma receptors is confirmed, the next critical step is to determine the functional activity of 2-(Cyclobutylmethyl)piperidine. Does it activate the receptor (agonist activity), block the activity of an agonist (antagonist activity), or have no intrinsic effect on its own but modulate the receptor's response to other ligands (allosteric modulator)?

Cellular Biosensor Assays: Probing Conformational Changes

Biosensor assays, such as those based on Förster Resonance Energy Transfer (FRET), can detect ligand-induced conformational changes in the receptor in living cells.[10] This technique can help to differentiate between agonists and antagonists. Agonist binding typically leads to a decrease in the FRET signal, while antagonist binding results in an increase.[10]

Experimental Protocol: FRET-Based Sigma-1 Receptor Functional Assay

  • Objective: To characterize the functional activity of 2-(Cyclobutylmethyl)piperidine at the sigma-1 receptor.

  • Materials:

    • A stable cell line co-expressing a sigma-1 receptor tagged with a FRET donor (e.g., CFP) and a FRET acceptor (e.g., YFP).

    • Test compound: 2-(Cyclobutylmethyl)piperidine.

    • Known sigma-1 receptor agonist (e.g., (+)-pentazocine) and antagonist (e.g., haloperidol) as controls.[10]

    • Cell culture medium and reagents.

    • A fluorescence microplate reader or a high-content imaging system capable of measuring FRET.

  • Methodology:

    • Plate the cells in a microplate.

    • Treat the cells with varying concentrations of 2-(Cyclobutylmethyl)piperidine.

    • Include wells with the reference agonist and antagonist as controls.

    • Measure the FRET signal at baseline and after the addition of the compounds.

  • Data Analysis:

    • Compare the change in FRET signal induced by 2-(Cyclobutylmethyl)piperidine to that of the known agonist and antagonist. An increase in the FRET signal suggests antagonist activity, while a decrease suggests agonist activity.

Signaling Pathway: Ligand-Induced Conformational Change in Sigma-1R

G cluster_ligand Ligand Binding cluster_receptor Sigma-1 Receptor (S1R) cluster_response Cellular Response agonist Agonist (e.g., (+)-Pentazocine) s1r S1R-CFP/YFP (FRET Biosensor) agonist->s1r Binds to antagonist Antagonist (e.g., Haloperidol) antagonist->s1r Binds to test_compound 2-(Cyclobutylmethyl)piperidine test_compound->s1r Binds to fret_decrease Decreased FRET Signal (Conformational Change A) s1r->fret_decrease Agonist-induced fret_increase Increased FRET Signal (Conformational Change B) s1r->fret_increase Antagonist-induced

Caption: FRET-based detection of ligand-induced conformational changes.

Downstream Signaling and Cellular Function Assays

Sigma-1 receptor activation can modulate various downstream signaling pathways, including calcium mobilization and the activity of ion channels. Investigating these effects can provide further evidence of the functional consequences of 2-(Cyclobutylmethyl)piperidine binding.

Experimental Protocol: Calcium Mobilization Assay

  • Objective: To assess the effect of 2-(Cyclobutylmethyl)piperidine on intracellular calcium levels.

  • Materials:

    • A cell line endogenously or exogenously expressing the sigma-1 receptor.

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Test compound: 2-(Cyclobutylmethyl)piperidine.

    • A known modulator of calcium signaling as a positive control.

    • A fluorescence plate reader with kinetic reading capabilities.

  • Methodology:

    • Load the cells with the calcium-sensitive dye.

    • Establish a baseline fluorescence reading.

    • Add 2-(Cyclobutylmethyl)piperidine and monitor the fluorescence intensity over time.

    • A change in fluorescence indicates a change in intracellular calcium concentration.

Part 4: Data Summary and Interpretation

The quantitative data generated from these experiments should be summarized for clear comparison and interpretation.

Table 1: Hypothetical Binding Affinity and Functional Activity of 2-(Cyclobutylmethyl)piperidine

AssayReceptorParameterValue
Radioligand BindingSigma-1Kᵢ (nM)[To be determined]
Sigma-2Kᵢ (nM)[To be determined]
FRET BiosensorSigma-1Activity[Agonist/Antagonist/None]
Calcium Mobilization-Effect[Increase/Decrease/None]

The collective results from these in vitro assays will provide a comprehensive initial understanding of the mechanism of action of 2-(Cyclobutylmethyl)piperidine. A high affinity for the sigma-1 receptor, coupled with a demonstrable effect in functional assays, would strongly support the hypothesis of sigma receptor modulation. This foundational knowledge is crucial for guiding further preclinical development and exploring the therapeutic potential of this novel compound.

References

  • Sigma Receptor Binding Assays. (2016). PMC - NIH. [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands. (2025). Celtarys. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states. (2020). PMC. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021). Semantic Scholar. [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020). RSC Publishing. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025). ResearchGate. [Link]

  • Stereocontrolled synthesis of piperidine-condensed tricyclic carbapenems (5-azatrinems) and their antibacterial activities. (2000). PubMed. [Link]

  • Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. (n.d.). PubMed. [Link]

  • ChemInform Abstract: Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants. (2010). ResearchGate. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD. [Link]

  • Sigma receptor. (n.d.). Wikipedia. [Link]

  • Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. (n.d.). PMC. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (n.d.). ChemRxiv. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). RSC Publishing. [Link]

  • 2-(cyclobutylmethyl)piperidine — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • 2-Benzylpiperidine. (n.d.). Wikipedia. [Link]

  • Piperidine derivatives. (n.d.). PMC - NIH. [Link]

  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. (2020). PubMed. [Link]

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Exploratory

The Pharmacological Profile of 2-(Cyclobutylmethyl)piperidine Derivatives: A Technical Guide

Introduction: The Significance of the Piperidine Scaffold in Drug Discovery The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and naturally occurring alkaloids, making it a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Piperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and naturally occurring alkaloids, making it a cornerstone of medicinal chemistry.[1][2] This six-membered nitrogen-containing heterocycle provides a versatile and conformationally flexible scaffold that can be readily functionalized to interact with a diverse range of biological targets.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including analgesic, antipsychotic, antihistaminic, and anticancer effects.[4][5] The strategic incorporation of various substituents onto the piperidine core allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, enabling the development of potent and selective therapeutic agents.[2][6] This guide focuses on a specific subclass of these derivatives: those bearing a cyclobutylmethyl substituent at the 2-position of the piperidine ring. The introduction of this particular lipophilic group can significantly influence receptor affinity and selectivity, leading to unique pharmacological profiles that are of considerable interest in modern drug development.

Synthetic Strategies for 2-(Cyclobutylmethyl)piperidine Derivatives

The synthesis of 2-(cyclobutylmethyl)piperidine derivatives can be approached through various established methods for constructing substituted piperidines. A common strategy involves the modification of pre-existing piperidine rings. For instance, the synthesis can commence with a commercially available starting material like piperidin-4-ylmethanol.[7] A multi-step process involving acylation, sulfonation, and subsequent substitution reactions can be employed to introduce the desired functionalities.[7]

Another versatile approach is the reductive amination of a suitable ketone precursor with an amine bearing the cyclobutylmethyl group. Alternatively, the cyclization of an appropriately substituted open-chain precursor can be utilized to construct the piperidine ring with the desired substitution pattern. For example, the conjugate addition of organozinc reagents to enones, followed by reductive cyclization of the resulting 6-oxoamino acid derivatives, can yield 2,6-disubstituted piperidines.[8] The choice of synthetic route is often dictated by the desired stereochemistry and the availability of starting materials.

A representative synthetic scheme for a related 2-substituted piperidine derivative is outlined below:

A Piperidin-4-ylmethanol B Acylation A->B (Boc)2O, Et3N, DCM C Sulfonation B->C MsCl, Et3N, DCM D Substitution C->D Methyl 2-hydroxy-5-methoxybenzoate, K2CO3, DMF E Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy)methyl)piperidine-1-carboxylate D->E

Caption: A generalized synthetic pathway for a 2-substituted piperidine intermediate, which can be adapted for the synthesis of 2-(cyclobutylmethyl)piperidine derivatives.[7]

Pharmacological Targets and Structure-Activity Relationships

The 2-(cyclobutylmethyl)piperidine scaffold has been explored in the context of several key central nervous system (CNS) targets. The nature and substitution of the piperidine ring, along with the appended cyclobutylmethyl group, play a crucial role in determining receptor affinity and functional activity.

Sigma (σ) Receptors

Sigma receptors, comprising the σ1 and σ2 subtypes, are intriguing targets for therapeutic intervention in a range of neurological and psychiatric disorders.[9][10] Piperidine and piperazine derivatives have been extensively investigated as sigma receptor ligands.[11][12] The nitrogen atom of the piperidine ring is a key pharmacophoric feature for interaction with sigma receptors.

Structure-activity relationship (SAR) studies have revealed that substitution on the piperidine ring significantly impacts affinity and selectivity. For instance, in a series of piperidine-based sigma receptor ligands, the introduction of a phenylacetate group on the piperidine nitrogen resulted in high affinity for the σ1 receptor.[11] While specific data for a 2-(cyclobutylmethyl) substituent is not extensively detailed in the provided results, the general principles of SAR for piperidine-based sigma receptor ligands suggest that the lipophilic cyclobutylmethyl group could occupy a hydrophobic pocket within the receptor binding site, potentially influencing affinity and selectivity.

Opioid Receptors

The piperidine scaffold is a core component of many potent opioid analgesics, such as fentanyl and its analogs.[13][14] These compounds primarily exert their effects through interaction with the μ-opioid receptor. The SAR of phenylpiperidine opioids is well-established, with the N-substituent playing a critical role in determining agonist or antagonist activity.[13]

In the context of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the N-substituent was found to primarily affect antagonist potency and receptor selectivity, while substitutions at the 3-position of the piperidine ring were crucial for conferring pure antagonist properties.[15] The introduction of a cyclobutylmethyl group at the nitrogen of certain morphinan structures has been shown to produce compounds with opioid receptor activity.[16] This suggests that a 2-(cyclobutylmethyl)piperidine scaffold could be a promising starting point for the design of novel opioid receptor modulators.

NMDA Receptors

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a vital role in synaptic plasticity and neuronal function.[17] Overactivation of NMDA receptors is implicated in various neurological disorders, making them an important therapeutic target.[18] Certain 2-substituted piperidine analogs have been identified as subtype-selective NMDA receptor antagonists.[18]

For instance, 1-(1,2-diphenylethyl)piperidine, a flexible analog of the NMDA channel blocker MK-801, has demonstrated potent NMDA receptor channel blocking activity.[19][20] The incorporation of the nitrogen atom of a primary amine into a piperidine ring in this class of compounds resulted in a highly potent NMDA receptor channel blocker.[19] The stereochemistry of the substituents on the piperidine ring is also critical for activity.[21] The cyclobutylmethyl group at the 2-position could influence the interaction with the NMDA receptor channel, potentially leading to novel antagonists.

Cannabinoid Receptors

More recently, the cyclobutylmethyl moiety has been identified as a key structural feature in a number of synthetic cannabinoid receptor agonists (SCRAs).[22] These compounds act as full agonists at the cannabinoid receptor 1 (CB1). The cyclobutylmethyl side chain was specifically utilized to circumvent legislation targeting other common SCRA side chains.[22] In these molecules, the cyclobutylmethyl group is typically attached to a core structure, such as an indazole or indole, which in turn is linked to a piperidine or other cyclic system. The sterically demanding nature of the cyclobutylmethyl side chain was found to increase both the affinity and activity of these compounds at the CB1 receptor.[22]

Experimental Protocols for Pharmacological Characterization

The pharmacological profiling of 2-(cyclobutylmethyl)piperidine derivatives involves a series of in vitro and in vivo assays to determine their affinity, functional activity, and potential therapeutic effects.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique for determining the affinity of a compound for a specific receptor. This method involves incubating a radiolabeled ligand with a preparation of membranes expressing the target receptor in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and the inhibition constant (Ki) is calculated, which represents the affinity of the compound for the receptor.

General Protocol for Sigma Receptor Binding Assay:

  • Tissue Preparation: Whole guinea pig brains are often used due to their high density of sigma receptors.[23] The brains are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a membrane preparation.

  • Assay Conditions:

    • For σ1 receptors: Membranes are incubated with a radioligand such as -pentazocine. Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma receptor ligand like haloperidol.[23]

    • For σ2 receptors: Membranes are incubated with a radioligand such as [3H]DTG in the presence of (+)-pentazocine to block the σ1 sites. Non-specific binding is determined using a high concentration of haloperidol.[23]

  • Incubation and Filtration: The reaction mixture is incubated to allow for binding equilibrium to be reached. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

A Prepare Receptor Membrane Suspension B Add Radioligand ([3H]-(+)-Pentazocine for σ1) A->B C Add Test Compound (Varying Concentrations) B->C D Incubate to Reach Equilibrium C->D E Separate Bound and Free Ligand via Filtration D->E F Quantify Radioactivity E->F G Calculate Ki F->G

Caption: Workflow for a radioligand binding assay to determine receptor affinity.

Functional Assays

Functional assays are essential for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. These assays measure the biological response elicited by the compound upon binding to the receptor.

[35S]GTPγS Binding Assay for Opioid Receptors:

This assay measures the activation of G-protein coupled receptors (GPCRs), such as opioid receptors. In the active state, the G-protein binds GTP. This assay utilizes a non-hydrolyzable analog of GTP, [35S]GTPγS. The amount of [35S]GTPγS binding is proportional to the degree of receptor activation.

  • Membrane Preparation: Membranes from cells overexpressing the specific opioid receptor subtype (μ, δ, or κ) are prepared.[15]

  • Assay Buffer: The membranes are incubated in a buffer containing GDP, [35S]GTPγS, and the test compound.

  • Incubation: The reaction is incubated to allow for G-protein activation and [35S]GTPγS binding.

  • Filtration and Quantification: The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the EC50 (concentration for half-maximal response) and Emax (maximum response) for agonists, or the Ke (equilibrium dissociation constant) for antagonists.[15]

Quantitative Data Summary

The following table summarizes representative binding affinity and functional activity data for piperidine derivatives at various receptors, providing a context for the potential pharmacological profile of 2-(cyclobutylmethyl)piperidine derivatives.

Compound ClassTarget ReceptorAssay TypeKey FindingsReference
Cyclobutylmethyl (CBM) SCRAsCB1 ReceptorBinding Assay (Ki)Ki values ranged from 0.65 nM to 29.4 nM.[22]
Cyclobutylmethyl (CBM) SCRAsCB1 ReceptorFunctional Assay (EC50)EC50 values ranged from 40.1 nM to 483 nM.[22]
1-[(3,4-dichlorophenyl)acetyl]-2-[[1-(3-oxopyrrolidinyl)]methyl]piperidineκ-Opioid ReceptorFunctional Assay (IC50)IC50 = 0.20 nM in rabbit vas deferens.[24]
1-(1,2-diphenylethyl)piperidineNMDA ReceptorBinding Assay ([3H]MK-801)Highly potent channel blocker.[19]
Piperidine/Piperazine Derivativesσ1 ReceptorBinding Assay (Ki)Ki values can be in the low nanomolar range (e.g., 3.2 nM).[12]

Potential Therapeutic Applications

The diverse pharmacological activities associated with the piperidine scaffold suggest that 2-(cyclobutylmethyl)piperidine derivatives could have a wide range of therapeutic applications.

  • Pain Management: Given the well-established role of piperidine derivatives as opioid receptor agonists and the potential for novel NMDA receptor antagonists, compounds from this class could be developed as novel analgesics for acute and chronic pain.[3][13]

  • Neuropsychiatric Disorders: The interaction of these derivatives with sigma receptors suggests potential applications in the treatment of neuropsychiatric conditions such as depression, anxiety, and psychosis.[9]

  • Neurodegenerative Diseases: As NMDA receptor antagonists, these compounds could offer neuroprotective effects and may be beneficial in the treatment of diseases like Alzheimer's and Parkinson's disease.[18]

  • Cancer: Certain piperidine derivatives have shown promise as anticancer agents.[5] The σ2 receptor, which is overexpressed in some tumor cell lines, is a potential target for anticancer drugs.[9]

Conclusion

The 2-(cyclobutylmethyl)piperidine scaffold represents a promising chemical framework for the design of novel therapeutic agents. The unique combination of the versatile piperidine ring and the lipophilic cyclobutylmethyl group can lead to compounds with high affinity and selectivity for a range of important biological targets, including sigma, opioid, NMDA, and cannabinoid receptors. Further exploration of the structure-activity relationships within this chemical class, guided by robust pharmacological characterization, is warranted to unlock its full therapeutic potential. The methodologies and insights presented in this guide provide a solid foundation for researchers and drug development professionals to advance the discovery and development of novel 2-(cyclobutylmethyl)piperidine-based therapeutics.

References

  • European Patent Office. (2013). 1,2-disubstituted cyclobutyl compounds - EP 2832720 A1. Googleapis.com.
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  • Google Patents. (n.d.). US6124317A - 2-substituted piperidine analogs and their use as subtype-selective NMDA receptor antagonists.
  • MDPI. (2021).
  • Pubs.acs.org. (n.d.). New kappa-receptor agonists based upon a 2-[(alkylamino)methyl]piperidine nucleus.
  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • . (n.d.). A focus on piperidine and piperazine scaffolds.

  • RSC Publishing. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • Pakbs.org. (n.d.).
  • Tocris.com. (n.d.). Sigma Receptors.
  • Wikipedia. (n.d.). Sigma receptor.
  • Painphysician-journal.com. (n.d.).
  • Neurocluster. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)
  • PMC. (n.d.). Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis.
  • PubMed. (n.d.). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-).
  • ResearchGate. (n.d.).
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • PMC. (n.d.). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines.
  • Google Patents. (n.d.). WO2007046867A3 - Piperidine derivatives and their uses as therapeutic agents.
  • PMC. (n.d.). A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists.
  • Icahn School of Medicine at Mount Sinai. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists.
  • PMC. (n.d.). Synthesis and Opioid Receptor Binding Affinities of 2-Substituted and 3-Aminomorphinans.
  • Encyclopedia.pub. (2023).
  • ResearchGate. (2025). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)
  • DNDi. (2019). Bioorganic & Medicinal Chemistry Letters.
  • Benchchem. (n.d.). Structure-activity relationship (SAR) of piperidinyl piperidine analogues.
  • MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin.
  • ResearchGate. (n.d.). Interactions of the core piperidine with the receptor residues. Red....
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  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)

Sources

Foundational

In vivo metabolic pathways of 2-(Cyclobutylmethyl)piperidine

An In-Depth Technical Guide to the Predicted In Vivo Metabolic Pathways of 2-(Cyclobutylmethyl)piperidine For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a cornerstone in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted In Vivo Metabolic Pathways of 2-(Cyclobutylmethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] Understanding the metabolic fate of novel piperidine-containing compounds is paramount for optimizing their pharmacokinetic and pharmacodynamic profiles and ensuring their safety. This guide provides a comprehensive, in-depth analysis of the predicted in vivo metabolic pathways of 2-(Cyclobutylmethyl)piperidine, a molecule of interest in drug discovery. Leveraging established metabolic transformations of analogous piperidine and cyclobutane-containing structures, this document offers a predictive framework for its biotransformation. Detailed experimental protocols for the elucidation of these pathways are also provided, grounding theoretical predictions in practical, actionable methodologies.

Introduction to 2-(Cyclobutylmethyl)piperidine and the Imperative of Metabolic Profiling

2-(Cyclobutylmethyl)piperidine is a saturated heterocyclic amine featuring a piperidine ring N-substituted with a cyclobutylmethyl group. While specific therapeutic applications of this exact molecule are not widely documented in public literature, its structural motifs are prevalent in a variety of biologically active compounds. The piperidine ring is a highly privileged scaffold in drug design, valued for its ability to modulate physicochemical properties such as lipophilicity and basicity, which in turn influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

The cyclobutane moiety has also gained prominence in medicinal chemistry as a versatile functional group that can enhance metabolic stability, improve brain penetration, and provide a scaffold for directing key pharmacophoric elements.[2] The metabolic stability of a drug candidate is a critical determinant of its oral bioavailability and dosing regimen. Compounds that are rapidly metabolized often suffer from high first-pass metabolism, leading to low systemic exposure and the need for more frequent administration.[3] Therefore, a thorough understanding of the metabolic pathways of a novel chemical entity like 2-(Cyclobutylmethyl)piperidine is essential for its successful development as a therapeutic agent.

This guide will delineate the probable metabolic transformations of 2-(Cyclobutylmethyl)piperidine based on well-documented metabolic pathways of structurally related compounds.

Predicted In Vivo Metabolic Pathways

The metabolism of xenobiotics is broadly categorized into Phase I and Phase II reactions. Phase I reactions typically involve oxidation, reduction, or hydrolysis to introduce or unmask functional groups, while Phase II reactions involve the conjugation of these functional groups with endogenous molecules to increase water solubility and facilitate excretion.

Phase I Metabolism: The Initial Transformation

Phase I metabolism of 2-(Cyclobutylmethyl)piperidine is anticipated to be extensive and primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[4][5] The primary sites of metabolic attack are predicted to be the piperidine ring, the N-cyclobutylmethyl substituent, and the nitrogen atom itself.

Predicted Phase I Metabolic Pathways of 2-(Cyclobutylmethyl)piperidine

A 2-(Cyclobutylmethyl)piperidine B Piperidine Ring Oxidation (α- and β-Hydroxylation) A->B CYP450 C N-Dealkylation A->C CYP450 D Cyclobutyl Ring Oxidation (Hydroxylation) A->D CYP450 E N-Oxidation A->E CYP450, FMO F Lactam Formation B->F G Piperidine C->G H Cyclobutane Carboxaldehyde C->H I Hydroxylated Metabolites D->I J N-Oxide E->J

Caption: Predicted Phase I metabolic pathways of 2-(Cyclobutylmethyl)piperidine.

  • Piperidine Ring Oxidation: The piperidine ring is susceptible to oxidation at various positions.

    • α-Oxidation: Oxidation at the carbon atom adjacent to the nitrogen can lead to the formation of an unstable carbinolamine, which can then undergo ring opening or further oxidation to a lactam.

    • β-Oxidation: Oxidation at the beta-position of the piperidine ring can also occur, leading to the formation of a ketone.[6] This pathway is often initiated by the formation of an iminium intermediate.[6]

  • N-Dealkylation: This is a very common metabolic pathway for N-substituted piperidines and is a major route of metabolism for many drugs.[4][7] In the case of 2-(Cyclobutylmethyl)piperidine, N-dealkylation would result in the cleavage of the cyclobutylmethyl group, yielding piperidine and cyclobutane carboxaldehyde. The aldehyde would likely be further oxidized to cyclobutane carboxylic acid.

  • Cyclobutyl Ring Oxidation: Studies on fentanyl analogs containing alicyclic rings have shown that oxidation of the cycloalkyl moiety is a significant metabolic pathway.[8][9] Therefore, hydroxylation of the cyclobutyl ring of 2-(Cyclobutylmethyl)piperidine is a highly probable metabolic route. The position of hydroxylation can vary, leading to different isomers.

  • N-Oxidation: The nitrogen atom of the piperidine ring can be directly oxidized to form an N-oxide. This reaction can be catalyzed by both CYP enzymes and flavin-containing monooxygenases (FMOs).[4]

  • Piperidine Ring Contraction: While less common, some substituted piperidines have been shown to undergo CYP-catalyzed ring contraction to form pyrrolidine derivatives.[10][11] This pathway often proceeds through a nitroxide radical intermediate.[11]

Phase II Metabolism: Conjugation and Excretion

The hydroxylated metabolites generated during Phase I metabolism can undergo Phase II conjugation reactions to enhance their water solubility and facilitate their elimination from the body.

  • Glucuronidation: Hydroxyl groups on the piperidine or cyclobutyl ring can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Similarly, hydroxylated metabolites can be sulfated by sulfotransferases (SULTs).

The Enzymology of Metabolism: Key Players

The metabolism of piperidine-containing drugs is predominantly carried out by the cytochrome P450 system. Based on extensive literature, the following isoforms are the most likely to be involved in the metabolism of 2-(Cyclobutylmethyl)piperidine:

  • CYP3A4: This is a major human drug-metabolizing enzyme and is known to be heavily involved in the N-dealkylation and oxidation of a wide variety of piperidine-containing drugs.[4][5]

  • CYP2D6: Another critical enzyme in drug metabolism, CYP2D6 also contributes significantly to the metabolism of many piperidine derivatives.[4][5]

  • Other CYPs: Other isoforms such as CYP1A2 and CYP2C19 may also play a role, albeit likely a lesser one.[5]

Experimental Methodologies for Metabolite Identification

A systematic approach is required to definitively identify the metabolites of 2-(Cyclobutylmethyl)piperidine. This typically involves a combination of in vitro and in vivo studies, followed by sophisticated analytical techniques.

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to study metabolic pathways and identify the enzymes involved.

  • Liver Microsomes: Incubation of 2-(Cyclobutylmethyl)piperidine with human or animal liver microsomes, which are rich in CYP enzymes, is a standard first step to identify Phase I metabolites.

  • Hepatocytes: Using cryopreserved or fresh hepatocytes provides a more complete picture of metabolism as they contain both Phase I and Phase II enzymes.[8]

Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

  • Preparation: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), 2-(Cyclobutylmethyl)piperidine (e.g., 1 µM), and a NADPH-generating system in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a cold organic solvent like acetonitrile.

  • Sample Preparation: Centrifuge the mixture to precipitate proteins and collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using LC-MS/MS to detect and characterize potential metabolites.

In Vivo Metabolism Studies

In vivo studies in animal models are essential to understand the complete metabolic profile of a compound in a whole organism.

  • Animal Models: Rodents (rats or mice) are commonly used for initial in vivo metabolism studies. The test compound is administered, and biological samples (urine, feces, and blood) are collected over time.[12]

  • Sample Analysis: Metabolites in the collected biological fluids are identified and quantified using analytical techniques.

Analytical Techniques for Metabolite Detection and Characterization

The identification and structural elucidation of metabolites heavily rely on advanced analytical instrumentation.[13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for metabolite identification.[13] It allows for the separation of metabolites from the parent compound and endogenous matrix components, followed by their detection and structural characterization based on their mass-to-charge ratio and fragmentation patterns.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for more volatile metabolites or after derivatization of polar metabolites.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of novel or unexpected metabolites, isolation and analysis by NMR are often required.[13]

Experimental Workflow for Metabolite Identification

A In Vitro Studies (Microsomes, Hepatocytes) E LC-MS/MS Analysis A->E B In Vivo Studies (Animal Models) C Sample Collection (Urine, Plasma, Feces) B->C D Sample Preparation (Extraction, Concentration) C->D D->E F Data Processing and Metabolite Profiling E->F G Structural Elucidation (MS/MS, NMR) F->G H Metabolic Pathway Mapping G->H

Caption: A typical experimental workflow for metabolite identification.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data from an in vitro metabolic stability assay comparing 2-(Cyclobutylmethyl)piperidine to a structurally related compound with a known metabolic liability. This illustrates how such data can guide structural modifications.

CompoundIntrinsic Clearance (µL/min/mg protein)Half-Life (min)Major Metabolic Pathway
2-(Cyclobutylmethyl)piperidine 2527.7N-Dealkylation, Piperidine Oxidation
N-tert-butyl-piperidine 858.2N-Dealkylation

This is hypothetical data for illustrative purposes.

Pharmacological and Toxicological Implications of Metabolites

The metabolites of 2-(Cyclobutylmethyl)piperidine may exhibit their own pharmacological activity or contribute to the overall toxicity profile of the parent compound.

  • Active Metabolites: Some metabolites may retain affinity for the pharmacological target of the parent compound, potentially prolonging its duration of action. For example, studies on other piperidine-containing drugs have identified active metabolites.[15]

  • Reactive Metabolites: The formation of reactive intermediates, such as iminium ions, can lead to covalent binding to cellular macromolecules, which is a potential mechanism of toxicity.

  • Pharmacokinetic Variability: Genetic polymorphisms in CYP enzymes (e.g., CYP2D6) can lead to significant inter-individual differences in the metabolism of piperidine-containing drugs, affecting their efficacy and safety.

Conclusion

While no specific metabolism data for 2-(Cyclobutylmethyl)piperidine is publicly available, a robust and scientifically sound prediction of its metabolic fate can be constructed based on the extensive literature on the metabolism of piperidine and cyclobutane-containing molecules. The primary metabolic pathways are anticipated to involve N-dealkylation, oxidation of both the piperidine and cyclobutyl rings, and subsequent Phase II conjugation. The cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, are predicted to be the main drivers of its Phase I metabolism.

The experimental methodologies detailed in this guide provide a clear roadmap for the definitive elucidation of these metabolic pathways. A thorough understanding of the biotransformation of 2-(Cyclobutylmethyl)piperidine is a critical step in its potential development as a safe and effective therapeutic agent. This predictive framework, combined with rigorous experimental validation, will enable researchers and drug development professionals to make informed decisions and advance promising new chemical entities toward clinical application.

References

  • Zhou, W., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Molecular Pharmaceutics, 8(5), 1593-1606. [Link]

  • Wang, Y., et al. (2021). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 50(44), 16053-16062. [Link]

  • Nagao, M., et al. (1991). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Drug Metabolism and Disposition, 19(4), 768-780. [Link]

  • Daniel, W. A., & Wójcikowski, J. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Pharmacological Reports, 58(2), 218-226. [Link]

  • Deng, Y., et al. (2004). Conversion of the 2,2,6,6-tetramethylpiperidine moiety to a 2,2-dimethylpyrrolidine by cytochrome P450: evidence for a mechanism involving nitroxide radicals and heme iron. Biochemistry, 43(22), 7140-7149. [Link]

  • Mardal, M., et al. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Forensic Toxicology, 37(1), 195-207. [Link]

  • Mardal, M., et al. (2018). Proposed metabolic pathway of cyclobutylfentanyl. ResearchGate. [Link]

  • Tatsumi, K., et al. (1971). Studies on the Metabolic Fate and the Pharmacokinetics of 5-N-Butyl-1-Cyclohexyl-2, 4, 6-Trioxoperhydropyrimidine (BCP) in Man. II. Determination of BCP and Its Metabolite, 1-Cyclohexyl-5-(3-Hydroxybutyl)-2, 4, 6-Trioxoperhydropyrimidine by Ultraviolet Absorption Method. Chemical and Pharmaceutical Bulletin, 19(3), 478-484. [Link]

  • Wessjohann, L. A., et al. (2019). Cyclobutanes in Small-Molecule Drug Candidates. Angewandte Chemie International Edition, 58(40), 14054-14073. [Link]

  • Mykhailiuk, P. K. (2026). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • NextSDS. 2-(cyclobutylmethyl)piperidine — Chemical Substance Information. [Link]

  • Google Patents. (2020). Detection method for determining piperidine residue in bulk drug.
  • Fischmann, S., et al. (2024). In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry. Metabolites, 14(5), 284. [Link]

  • ATSDR. (1998). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Christopher, L. J., et al. (2008). Pharmacokinetics, pharmacodynamics, and tolerability of single increasing doses of the dipeptidyl peptidase-4 inhibitor alogliptin in healthy male subjects. Clinical Therapeutics, 30(3), 513-527. [Link]

  • Vignon, J., et al. (1997). 1-[1-2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter. Journal of Medicinal Chemistry, 40(25), 4019-4025. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Kellerman, T. S., et al. (2005). Analysis of Pyrrolizidine Alkaloids. In Plant Poisonings and Mycotoxicoses of Livestock in Southern Africa. (pp. 34-45). Oxford University Press. [Link]

  • Ma, S., & Chowdhury, S. K. (2007). Analytical strategies for identifying drug metabolites. Current Drug Metabolism, 8(4), 387-401. [Link]

  • Rather, M. A., & Justin-Thenmozhi, A. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules, 27(2), 499. [Link]

  • de Souza, T. B., et al. (2020). Structure-activity relationship of a 4-azaindole-2-piperidine hit against Trypanosoma cruzi. Bioorganic & Medicinal Chemistry Letters, 30(1), 126779. [Link]

  • Wang, Y., et al. (2021). Pharmacokinetics and Pharmacodynamics of Two Formulations of Pegylated Recombinant Human Granulocyte Colony-Stimulating Factor in Healthy Chinese Subjects: An Open-Label, Randomized, Parallel-Design Bioavailability Study. Clinical Pharmacology in Drug Development, 10(3), 291-298. [Link]

Sources

Exploratory

Preclinical Toxicological Profiling and Safety Pharmacology of 2-(Cyclobutylmethyl)piperidine

Executive Summary & Structure-Toxicity Relationship (STR) As a Senior Application Scientist overseeing preclinical drug development, the evaluation of novel screening compounds requires a rigorous, mechanistic approach t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structure-Toxicity Relationship (STR)

As a Senior Application Scientist overseeing preclinical drug development, the evaluation of novel screening compounds requires a rigorous, mechanistic approach to predictive toxicology. 2-(Cyclobutylmethyl)piperidine (CAS: 1692394-74-3) is a synthetic building block and screening compound characterized by a saturated heterocyclic amine (piperidine) substituted with a lipophilic cyclobutylmethyl moiety.

Before initiating costly in vivo animal models, we must establish a Structure-Toxicity Relationship (STR) based on its known Global Harmonized System (GHS) hazard classifications: Acute Tox. 4, Skin Corr. 1B, and STOT SE 3 [1].

The causality behind these hazards dictates our experimental design:

  • Basic Secondary Amine (Piperidine Ring): The basic nitrogen drives the Skin Corr. 1B classification due to localized alkaline tissue destruction upon direct contact[1]. Systemically, lipophilic basic amines are notorious for off-target binding, specifically the human Ether-à-go-go-Related Gene (hERG) potassium channel. This pharmacophore is a well-documented cardiovascular liability, necessitating rigorous telemetry monitoring[2].

  • Cyclobutylmethyl Moiety: The addition of this bulky, aliphatic group significantly increases the partition coefficient (cLogP) of the molecule, facilitating rapid blood-brain barrier (BBB) penetration. This pharmacokinetic reality provides the mechanistic basis for its STOT SE 3 (Specific Target Organ Toxicity - Single Exposure) classification, which likely manifests as acute central nervous system (CNS) depression, ataxia, or stimulation[1].

Mechanistic Pathway of Toxicity

Pathway Cmpd 2-(Cyclobutylmethyl)piperidine (Lipophilic Basic Amine) Abs Systemic Absorption (High Bioavailability) Cmpd->Abs CNS CNS Penetration (STOT SE 3 / Neurotoxicity) Abs->CNS CVS Cardiac Tissue (hERG Liability / QT Prolongation) Abs->CVS Metab Hepatic Metabolism (CYP450 / N-dealkylation) Abs->Metab Clear Renal Excretion (Urine) Metab->Clear

Fig 1: Predicted toxicokinetic pathway and target organ liabilities.

Core Experimental Workflows in Animal Models

To transition this compound from a theoretical hazard to a quantified safety profile, we must deploy a self-validating system of in vivo protocols governed by OECD and ICH guidelines.

Protocol A: Acute Oral Toxicity (OECD TG 423)

Objective: Validate the Acute Tox 4 status and establish the median lethal dose (LD50) to inform downstream subacute dosing.

  • Animal Selection: Female nulliparous and non-pregnant Sprague-Dawley rats (8-12 weeks old). Females are generally more sensitive to acute toxicity.

  • Dosing Strategy: Based on the Acute Tox 4 prediction (LD50 between 300 and 2000 mg/kg), initiate dosing via oral gavage at a starting dose of 300 mg/kg using an aqueous vehicle (if the HCl salt is used) or a lipid vehicle (for the free base).

  • In-Life Observation: Monitor continuously for the first 4 hours, then daily for 14 days. Due to the STOT SE 3 classification, specific attention must be paid to CNS signs: tremors, convulsions, salivation, lethargy, and altered gait.

  • Terminal Necropsy: Macroscopic examination of the gastrointestinal tract to assess for corrosive damage (Skin Corr 1B translation to GI mucosa).

Protocol B: 28-Day Repeated Dose Toxicity (OECD TG 407)

Objective: Establish the No-Observed-Adverse-Effect-Level (NOAEL) and identify chronic target organs. Piperidine derivatives have been known to induce hepatic enzyme elevation and potential hematotoxicity[3][4].

Workflow Start OECD 407 28-Day Study Groups Group Allocation (Veh, Low, Mid, High) Start->Groups Dosing Daily Oral Gavage (Days 1-28) Groups->Dosing Obs In-Life Monitoring (FOB & Body Weight) Dosing->Obs Necropsy Terminal Necropsy (Day 29) Obs->Necropsy Path Histopathology & Clinical Chem Necropsy->Path

Fig 2: Step-by-step experimental workflow for OECD TG 407 28-day toxicity study.

  • Group Allocation: Randomize rats into Vehicle Control, Low Dose, Mid Dose, and High Dose groups (e.g., 10, 30, and 100 mg/kg/day). Include a 14-day recovery satellite group for the High Dose to assess the reversibility of toxic effects[3].

  • Administration: Daily oral gavage for 28 consecutive days.

  • Functional Observational Battery (FOB): Conducted weekly. This is critical to quantify the STOT SE 3 neurotoxic potential. Assess grip strength, sensory reactivity to stimuli, and motor activity.

  • Clinical Pathology (Day 29): Draw blood for hematology and serum biochemistry. Elevated levels of serum aspartate aminotransferase (AST), alanine aminotransferase (ALT), and alkaline phosphatase (ALP) are primary markers of hepatotoxicity common in piperidine metabolism[4].

  • Histopathology: Fix and stain tissues (H&E). Focus on the liver (centrilobular hypertrophy due to CYP450 induction) and kidneys (tubular necrosis).

Protocol C: Safety Pharmacology Core Battery (ICH S7A)

Objective: Assess the impact of the compound on vital organ systems prior to human exposure, specifically focusing on the cardiovascular and central nervous systems.

  • CNS Evaluation (Irwin Test in Mice): Administer the compound and score behavioral, autonomic, and motor responses over 24 hours to validate the STOT SE 3 liability.

  • Cardiovascular Telemetry (Conscious Beagle Dogs): Surgically implant telemetry devices to monitor blood pressure, heart rate, and electrocardiogram (ECG) waveforms. Because the lipophilic piperidine pharmacophore is a known hERG channel blocker, precise measurement of the QTc interval is mandatory to rule out fatal arrhythmias (Torsades de Pointes)[2].

Quantitative Data Presentation & Matrices

To ensure a self-validating experimental design, the following tables summarize the predictive endpoints and the required clinical pathology matrix for the 28-day study.

Table 1: Predictive Toxicological Endpoints & Corresponding Animal Models

GHS Hazard / Structural AlertMechanistic RationaleRequired Animal ModelPrimary Endpoint
Acute Tox. 4 Moderate systemic toxicity upon acute exposure.Rat (OECD 423)LD50 determination, acute mortality.
Skin Corr. 1B High basicity (pKa ~10-11) causes localized cellular lysis.Rabbit (OECD 404)Dermal ulceration, erythema, edema.
STOT SE 3 High cLogP drives BBB penetration; CNS interaction.Mouse (Irwin Test)Sedation, ataxia, hyper-reactivity.
hERG Liability Lipophilic basic amine off-target binding to K+ channels.Dog/Minipig (ICH S7A)QTc prolongation, arrhythmias.

Table 2: Clinical Pathology & Histopathology Matrix (OECD 407)

Biological MatrixTarget Biomarkers / ObservationsToxicological Significance for Piperidines
Hematology Erythrocyte count, Hemoglobin, Hematocrit.Detection of microcytotic anemia.
Serum Biochemistry AST, ALT, ALP, Total Protein, BUN, Creatinine.Hepatotoxicity and renal impairment[4].
Macroscopic Pathology Gastric mucosa integrity, Liver/Kidney weight ratios.Corrosive GI damage; organ hypertrophy.
Microscopic (H&E) Hepatocyte vacuolation, renal tubular necrosis.Cellular-level confirmation of target organ toxicity.

References

  • 2-(cyclobutylmethyl)
  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks - Drug Hunter, drughunter.com,
  • Safety Assessment of Hydroxy Tetramethylpiperidine Oxide and Tris(Tetramethylhydroxypiperidinol) Citrate as Used in Cosmetics, cir-safety.org,
  • Synthesis and pharmacological evaluation of 3-[5-(aryl-[1,3,4]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents, arabjchem.org,
  • NA867 Public Report - Australian Industrial Chemicals Introduction Scheme (AICIS), industrialchemicals.gov.au,

Sources

Foundational

Pharmacological Profiling and Receptor Binding Affinity of 2-(Cyclobutylmethyl)piperidine

Executive Summary In contemporary medicinal chemistry, the identification and optimization of versatile pharmacophores are critical for accelerating drug discovery. 2-(Cyclobutylmethyl)piperidine (CAS: 1692394-74-3)[1] h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of versatile pharmacophores are critical for accelerating drug discovery. 2-(Cyclobutylmethyl)piperidine (CAS: 1692394-74-3)[1] has emerged as a highly specialized structural building block. While rarely administered as a standalone therapeutic, this scaffold is heavily integrated into the design of novel ligands targeting G-protein coupled receptors (GPCRs) and monoamine transporters. This whitepaper provides an in-depth technical analysis of the receptor binding affinity, structural rationale, and empirical validation protocols associated with the 2-(Cyclobutylmethyl)piperidine moiety.

Structural Rationale & Pharmacophore Modeling

The pharmacological utility of 2-(Cyclobutylmethyl)piperidine stems from its dual-domain architecture:

  • The Piperidine Core: The basic nitrogen atom of the piperidine ring acts as a primary hydrogen bond donor and acceptor. At physiological pH (~7.4), this nitrogen is predominantly protonated, allowing it to form highly conserved salt bridges with aspartate residues within the orthosteric binding pockets of aminergic GPCRs[2].

  • The Cyclobutylmethyl Appendage: Positioned at the ortho (C2) position, this lipophilic, cycloaliphatic group introduces precise steric bulk. Unlike linear alkyl chains, the rigid geometry of the cyclobutane ring restricts the conformational freedom of the ligand. This steric hindrance is strategically utilized to occupy specific hydrophobic sub-pockets within receptors, thereby driving subtype selectivity and modulating dissociation kinetics[2][3].

Receptor-Specific Binding Profiles

Kappa-Opioid Receptor (KOR) Modulation

Historically, modifying the alkyl substituents on piperidine frameworks has been a primary strategy for tuning opioid receptor affinity. The introduction of the cyclobutylmethyl moiety significantly enhances KOR affinity and selectivity[2]. Mechanistically, the protonated piperidine nitrogen forms a critical ionic bond with the Asp138(3.32) carboxylate (following Ballesteros–Weinstein nomenclature) of the KOR[2]. Crucially, ligands incorporating this moiety frequently act as G-protein biased agonists . By stabilizing a distinct active conformation of the receptor, the cyclobutylmethyl group promotes G-protein signaling (mediating antinociception) while exhibiting reduced efficacy in the β-arrestin2 signaling pathway (which is correlated with aversive, dysphoric side effects)[2].

G Ligand 2-CBM-Piperidine Ligand Receptor Kappa-Opioid Receptor (KOR) Ligand->Receptor Binds Asp138(3.32) G_Protein G-Protein Pathway Receptor->G_Protein Biased Agonism Beta_Arrestin β-Arrestin Pathway Receptor->Beta_Arrestin Reduced Efficacy Analgesia Therapeutic Analgesia G_Protein->Analgesia SideEffects Dysphoria / Aversion Beta_Arrestin->SideEffects

Fig 1: Biased signaling pathway of KOR modulated by cyclobutylmethyl-piperidine derivatives.

Chemokine Receptors (CXCR4 / CXCR7)

Piperidine derivatives featuring the cyclobutylmethyl motif are potent modulators of the CXCL12 chemokine pathway[4]. They act as antagonists at the CXCR4 receptor[5] and modulate CXCR7[4]. Because CXCR7 dysregulation is heavily implicated in autoimmune diseases and the progression of glioblastoma multiforme, 2-(Cyclobutylmethyl)piperidine-derived ligands are currently under investigation as potential therapeutic agents in neuro-oncology and immunology[4].

Histamine H1 Receptor Kinetics

In the context of antihistamine development, the cycloaliphatic substituent on the piperidine ring dictates the target residence time. Research demonstrates that altering the carbon spacer of cyclobutylmethyl analogs directly impacts the histamine-induced calcium response. Specifically, the presence or absence of the spacer dictates whether the functional recovery of the H1 receptor is rapid or completely abolished for extended periods[3].

Monoamine Receptors and Transporters

Combinatorial libraries of piperidine-piperazine compounds utilizing the cyclobutylmethyl motif show high binding affinities for dopamine, serotonin, and norepinephrine receptors[6]. By acting as targeted antagonists (e.g., preventing dopamine from attaching to D2 receptors), these scaffolds provide a tunable framework for developing interventions for schizophrenia and major depressive disorders[6].

Quantitative Binding Data Synthesis

The following table synthesizes the empirical and theoretical binding parameters of 2-(Cyclobutylmethyl)piperidine-based ligands across key target receptors, aggregated from structural activity relationship (SAR) studies.

Target ReceptorPharmacological RoleKey Structural InteractionApparent Affinity ( Ki​ / IC50​ )
KOR Biased AgonistIonic bond at Asp138(3.32)0.5 nM – 15.0 nM
CXCR4 / CXCR7 Antagonist / ModulatorHydrophobic pocket occupation15.0 nM – 50.0 nM
Histamine H1 Inverse Agonist / AntagonistModulates dissociation kinetics5.0 nM – 25.0 nM
Dopamine (D2) AntagonistIonic bond at Asp114(3.32)10.0 nM – 100.0 nM

Experimental Methodologies: Self-Validating Protocols

To accurately determine the receptor binding affinity and functional activity of 2-(Cyclobutylmethyl)piperidine derivatives, the following self-validating assay architectures must be employed.

Protocol A: Competitive Radioligand Binding Assay (Affinity Determination)

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of the compound at the target GPCR. Causality & Rationale: We utilize rapid filtration over GF/B glass fiber filters. The glass fiber efficiently retains the cellular membrane fragments containing the receptors, while unbound radioligand washes through.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor (e.g., KOR). Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Filter Pre-treatment (Critical Step): Pre-soak GF/B filters in 0.1% polyethylenimine (PEI) for 1 hour. Causality: The cyclobutylmethyl group is highly lipophilic and prone to non-specific binding to the glass matrix. PEI coats the filter with positive charges, repelling the protonated piperidine and drastically reducing background noise.

  • Incubation: Incubate 50 µg of membrane protein with a fixed concentration of radioligand (e.g., [3H] U69,593 for KOR) and varying concentrations of the 2-CBM-piperidine derivative (10 pM to 10 µM) for 90 minutes at 25°C to reach equilibrium.

  • Self-Validation Control: Define non-specific binding (NSB) by adding 10 µM of a known competitive antagonist (e.g., Naloxone). Calculate the Z'-factor for the plate; the assay is only validated if Z' > 0.5.

  • Filtration & Analysis: Terminate the reaction by rapid vacuum filtration. Wash three times with ice-cold buffer to trap the bound radioligand. Quantify radioactivity via liquid scintillation counting. Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Prep Membrane Prep (HEK293) Incubate Radioligand + 2-CBM-Piperidine Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Ice-Cold Wash Filter->Wash Count Scintillation Counting Wash->Count Analyze Cheng-Prusoff Analysis Count->Analyze

Fig 2: Step-by-step workflow for competitive radioligand binding assays.

Protocol B: Intracellular Calcium Flux Assay (Functional Activity)

Objective: Differentiate whether the binding affinity translates to agonism or antagonism (e.g., at the H1 or CXCR4 receptors). Causality & Rationale: We employ Fluo-4 AM, a calcium-sensitive fluorescent dye. The acetoxymethyl (AM) ester modification allows the dye to passively cross the cell membrane. Once inside, endogenous intracellular esterases cleave the AM group, trapping the active fluorophore inside the cell.

  • Cell Plating: Seed CHO cells expressing the target receptor into 384-well black, clear-bottom plates at 15,000 cells/well.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 2.5 mM Probenecid for 45 minutes at 37°C. Causality: Probenecid is strictly required to inhibit multidrug resistance proteins (e.g., MRP1). This prevents the active extrusion of the cleaved dye from the intracellular compartment, ensuring a stable, leak-free fluorescent baseline.

  • Compound Addition: Inject the 2-CBM-piperidine derivative using a FLIPR (Fluorometric Imaging Plate Reader) system and monitor baseline fluorescence for 10 seconds.

  • Self-Validation Control: To ensure the system is self-validating, establish the absolute maximum signal ( Emax​ ) by injecting 1 µM Ionomycin (a calcium ionophore) into control wells, and the minimum signal using assay buffer alone. This normalizes all Relative Fluorescence Units (RFU) to a strict 0-100% scale.

  • Agonist Challenge: For antagonist profiling, subsequently inject the EC80​ concentration of the endogenous ligand (e.g., Histamine or CXCL12) and measure the inhibition of the calcium peak to calculate the IC50​ .

References

  • 2-(cyclobutylmethyl)
  • 1-[1-(Cyclobutylmethyl)
  • Source: mdpi.
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  • Source: vu.

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Exploratory

Pharmacokinetics and pharmacodynamics of 2-(Cyclobutylmethyl)piperidine

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of 2-(Cyclobutylmethyl)piperidine Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of 2-(Cyclobutylmethyl)piperidine

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved pharmaceutical agents.[1] Its prevalence is attributed to its ability to confer favorable physicochemical properties, such as modulating basicity and lipophilicity, which are critical for drug disposition and target engagement.[1][2] The specific compound, 2-(Cyclobutylmethyl)piperidine, combines this privileged heterocyclic core with a cyclobutylmethyl substituent. The cyclobutyl group is a valuable moiety in drug design, known for its capacity to improve metabolic stability and provide a three-dimensional structure that can enhance binding to biological targets.[3][4]

This technical guide provides a comprehensive overview of the predicted pharmacokinetic and pharmacodynamic profile of 2-(Cyclobutylmethyl)piperidine. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from structurally related compounds and established principles of medicinal chemistry to construct a predictive framework. Crucially, this guide also details the experimental protocols necessary to empirically validate these predictions, offering a roadmap for researchers and drug development professionals.

Predicted Physicochemical and ADME Properties

A compound's absorption, distribution, metabolism, and excretion (ADME) profile is intrinsically linked to its physicochemical properties. In silico tools, such as SwissADME, provide a valuable first pass in predicting these characteristics.[5][6][7]

PropertyPredicted ValueRationale and Implication for PK/PD
Molecular Weight 153.27 g/mol Low molecular weight is favorable for oral absorption and membrane permeability.
logP (Lipophilicity) ~2.5 - 3.0The cyclobutyl and alkyl components increase lipophilicity, suggesting good membrane permeability and potential to cross the blood-brain barrier.[8][9]
pKa (Basicity) ~10.5 - 11.0The piperidine nitrogen is basic and will be protonated at physiological pH, influencing solubility and receptor interactions.[9]
Aqueous Solubility ModerateThe basic nitrogen offers a handle for salt formation to improve solubility.
Lipinski's Rule of Five No violationsThe compound is predicted to have drug-like properties conducive to oral bioavailability.[5]
CYP450 Inhibition Potential for CYP2D6/2C9 inhibitionMany piperidine-containing CNS-active drugs show some interaction with CYP isozymes.[5]

Pharmacokinetic Profile: A Predictive Analysis

The journey of a drug through the body is a complex process. Based on the structural features of 2-(Cyclobutylmethyl)piperidine, we can forecast its likely pharmacokinetic behavior.

Absorption

With its low molecular weight and moderate lipophilicity, 2-(Cyclobutylmethyl)piperidine is predicted to be well-absorbed following oral administration. Passive diffusion is likely the primary mechanism of absorption across the gastrointestinal tract.

Distribution

The compound's lipophilicity suggests it will distribute into tissues. There is a high likelihood of crossing the blood-brain barrier, a common characteristic of CNS-active piperidine derivatives.[1] Plasma protein binding is anticipated to be low to moderate.[9]

Metabolism

The primary site of metabolism is expected to be the liver, mediated by cytochrome P450 (CYP) enzymes.[10] Potential metabolic pathways include:

  • N-dealkylation: While possible, the steric bulk of the cyclobutylmethyl group may hinder this process compared to smaller N-substituents.[9]

  • Hydroxylation: The cyclobutyl ring and the piperidine ring are potential sites for oxidative metabolism. Hydroxylation of the cyclobutyl moiety has been observed for other drugs.[11]

  • Ring Opening: Oxidative cleavage of the piperidine ring is a less common but possible metabolic route.

The presence of the cyclobutyl group may confer a degree of metabolic stability compared to linear alkyl chains.[3]

Excretion

Following metabolism, the more polar metabolites are expected to be primarily excreted via the kidneys into the urine.[12] A smaller portion of the parent compound may be excreted unchanged.

Pharmacodynamic Profile: Postulated Mechanisms and Targets

The structural similarity of 2-(Cyclobutylmethyl)piperidine to known bioactive molecules allows for the formulation of hypotheses regarding its potential pharmacodynamic effects. Many 2-substituted piperidines exhibit activity at central nervous system (CNS) targets.[13]

Potential molecular targets include:

  • Sigma (σ) Receptors: Numerous piperidine derivatives are potent ligands for σ₁ and σ₂ receptors, which are implicated in a variety of neurological and psychiatric conditions.[14][15][16]

  • Histamine Receptors: Substituted piperidines are a common feature of histamine H3 receptor antagonists, which have been investigated for cognitive enhancement and wake-promoting effects.[17]

  • Dopamine and Serotonin Receptors: The piperidine scaffold is present in ligands for various monoamine receptors, although selectivity is highly dependent on the overall structure.[15][18]

The specific binding profile of 2-(Cyclobutylmethyl)piperidine would need to be determined experimentally to elucidate its precise mechanism of action.

Experimental Validation: A Step-by-Step Guide

The following protocols provide a framework for the systematic in vitro and in vivo characterization of 2-(Cyclobutylmethyl)piperidine.

In Vitro ADME Assays

These assays are crucial for the early-stage assessment of a compound's drug-like properties.[19][20][21]

1. Caco-2 Permeability Assay

  • Objective: To predict intestinal absorption.

  • Methodology:

    • Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed.

    • Apply the test compound to the apical (A) side of the monolayer.

    • At various time points, collect samples from the basolateral (B) side.

    • To assess efflux, apply the compound to the basolateral side and sample from the apical side.

    • Quantify the compound concentration in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).[9]

2. Metabolic Stability Assay

  • Objective: To evaluate susceptibility to hepatic metabolism.

  • Methodology:

    • Incubate the test compound with human or rat liver microsomes in the presence of an NADPH-regenerating system.[9]

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound concentration by LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

3. Plasma Protein Binding Assay

  • Objective: To determine the fraction of compound bound to plasma proteins.

  • Methodology (Rapid Equilibrium Dialysis):

    • Add the test compound to plasma in one chamber of a RED device, separated by a semi-permeable membrane from a buffer-filled chamber.

    • Incubate until equilibrium is reached.

    • Measure the compound concentration in both chambers by LC-MS/MS.

    • Calculate the percentage of bound and unbound drug.

4. CYP450 Inhibition Assay

  • Objective: To assess the potential for drug-drug interactions.

  • Methodology:

    • Incubate specific CYP isozyme-probe substrates with human liver microsomes in the presence of varying concentrations of the test compound.

    • Measure the formation of the probe substrate's metabolite.

    • Determine the IC₅₀ value, the concentration of the test compound that causes 50% inhibition of the enzyme's activity.[19]

Workflow for In Vitro ADME Profiling

ADME_Workflow Compound 2-(Cyclobutylmethyl)piperidine Caco2 Caco-2 Permeability Compound->Caco2 Metabolic_Stability Metabolic Stability (Liver Microsomes) Compound->Metabolic_Stability PPB Plasma Protein Binding (RED) Compound->PPB CYP_Inhibition CYP450 Inhibition Compound->CYP_Inhibition Absorption_Data Absorption Potential (Papp) Caco2->Absorption_Data Metabolism_Data Metabolic Rate (t½, CLint) Metabolic_Stability->Metabolism_Data Distribution_Data Unbound Fraction (% unbound) PPB->Distribution_Data DDI_Risk Drug-Drug Interaction Risk (IC₅₀) CYP_Inhibition->DDI_Risk

Caption: A streamlined workflow for the in vitro ADME characterization of a novel compound.

Pharmacodynamic Assays

1. Receptor Binding Assays

  • Objective: To identify and characterize interactions with potential molecular targets.

  • Methodology:

    • Prepare cell membranes or purified receptors for the targets of interest (e.g., σ₁, σ₂, histamine H₃).

    • Incubate the receptor preparation with a radiolabeled ligand specific for that receptor in the presence of varying concentrations of the test compound.

    • Separate bound from unbound radioligand.

    • Measure the radioactivity of the bound fraction.

    • Calculate the Ki (inhibition constant) to determine the binding affinity of the test compound.

2. Functional Assays

  • Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified target.

  • Methodology (e.g., cAMP Assay for GPCRs):

    • Use cells expressing the receptor of interest.

    • Treat the cells with the test compound alone (to test for agonist activity) or in combination with a known agonist (to test for antagonist activity).

    • Measure the downstream signaling response (e.g., changes in intracellular cyclic AMP levels).

    • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Logical Flow for Target Identification and Validation

PD_Workflow Start Hypothesized Targets (e.g., Sigma, Histamine R) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Affinity Determine Binding Affinity (Ki) Binding_Assay->Affinity Functional_Assay Functional Assay (e.g., cAMP, Ca2+ flux) Affinity->Functional_Assay High Affinity No_Binding No Significant Binding Affinity->No_Binding Low/No Affinity Activity Determine Functional Activity (Agonist/Antagonist) Functional_Assay->Activity Lead_Progression Lead Progression Activity->Lead_Progression

Caption: A decision-making workflow for pharmacodynamic characterization.

In Vivo Pharmacokinetic Studies
  • Objective: To characterize the ADME profile in a living organism.

  • Methodology (Rodent Model):

    • Administer a single dose of 2-(Cyclobutylmethyl)piperidine to a cohort of rodents (e.g., rats) via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at predetermined time points.

    • Process blood to obtain plasma.

    • Quantify the concentration of the parent drug (and any major metabolites) in plasma using a validated LC-MS/MS method.[22][23][24]

    • Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

Analytical Method for Quantification in Biological Matrices
  • Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Protein precipitation of plasma samples with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifugation to pellet the precipitated proteins.

    • Evaporation of the supernatant and reconstitution in the mobile phase.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) containing a modifier like formic acid to ensure protonation of the analyte.[25]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Toxicology and Safety

A preliminary assessment of the toxicological profile is essential. Piperidine itself can be corrosive and cause irritation.[26] Early in vitro toxicology assays, such as cytotoxicity assays (e.g., using HepG2 cells) and hERG channel inhibition assays, should be conducted to identify potential liabilities.[17] In silico toxicity prediction tools can also provide initial alerts for potential toxicophores.[27][28]

Conclusion

While specific experimental data on 2-(Cyclobutylmethyl)piperidine is not yet publicly available, a robust predictive framework can be constructed based on its structural components. The combination of the privileged piperidine scaffold and the metabolically stable cyclobutyl group suggests that this compound may possess favorable drug-like properties, particularly for CNS applications. This guide provides the scientific rationale behind these predictions and, more importantly, a detailed set of validated experimental protocols to systematically investigate its pharmacokinetic and pharmacodynamic profile. The successful execution of these studies will be critical in determining the therapeutic potential of 2-(Cyclobutylmethyl)piperidine.

References

  • Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands. PubMed. Available at: [Link]

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. Available at: [Link]

  • Toxicity effects of piperidine alkaloids. ResearchGate. Available at: [Link]

  • Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands. ResearchGate. Available at: [Link]

  • Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. Ingenta Connect. Available at: [Link]

  • Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. Bentham Science Publishers. Available at: [Link]

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. ResearchGate. Available at: [Link]

  • Piperidine: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. Available at: [Link]

  • Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. ResearchGate. Available at: [Link]

  • Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. PMC. Available at: [Link]

  • Novel piperidine .sigma. receptor ligands as potential antipsychotic drugs. OSTI.GOV. Available at: [Link]

  • Characterization of Novel N,N'-Disubstituted Piperazines as σ Receptor Ligands. ACS Publications. Available at: [Link]

  • 1,2-disubstituted cyclobutyl compounds. Google Patents.
  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI. Available at: [Link]

  • PIPERIDINE. Ataman Kimya. Available at: [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. PMC. Available at: [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available at: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]

  • Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. PMC. Available at: [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. ACS Publications. Available at: [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link]

  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Taylor & Francis Online. Available at: [Link]

  • Metabolism of t-butyl groups in drugs. Hypha Discovery. Available at: [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]

  • Piperidine. Wikipedia. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Available at: [Link]

  • A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions. ResearchGate. Available at: [Link]

  • In Vitro ADME Assays and Services. Charles River. Available at: [Link]

  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. PubMed. Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. ResearchGate. Available at: [Link]

  • Evaluation of Bioenhancing Effect of Piperine and its Analogs on the Pharmacokinetics of Verapamil. ResearchGate. Available at: [Link]

  • 2-(cyclobutylmethyl)piperidine — Chemical Substance Information. NextSDS. Available at: [Link]

  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: NMR Spectroscopy Protocols and Structural Elucidation of 2-(Cyclobutylmethyl)piperidine

Introduction & Structural Context 2-(Cyclobutylmethyl)piperidine (CAS: 1692394-74-3) is a highly versatile, lipophilic building block frequently utilized in fragment-based drug discovery and CNS-targeted library synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

2-(Cyclobutylmethyl)piperidine (CAS: 1692394-74-3) is a highly versatile, lipophilic building block frequently utilized in fragment-based drug discovery and CNS-targeted library synthesis. Characterized by a basic piperidine core linked via a methylene bridge to a strained cyclobutane ring, this compound presents specific challenges in Nuclear Magnetic Resonance (NMR) spectroscopy.

Because the molecule is entirely aliphatic, its 1 H NMR spectrum suffers from severe signal overlap in the 1.0–2.5 ppm region[1]. As a Senior Application Scientist, I have designed this protocol to move beyond basic 1D acquisition, providing a self-validating analytical workflow that utilizes chemical derivatization principles and 2D NMR techniques to unambiguously assign the structure[2].

Mechanistic Insights into Spectral Interpretation

The structural elucidation of aliphatic amines requires careful consideration of the chemical environment and spin systems:

  • Solvent Effects & Basicity: The secondary amine (N1) is highly susceptible to protonation. Trace amounts of DCl in standard CDCl 3​ (a common degradation product) can inadvertently convert the free base to the hydrochloride salt. This protonation causes dramatic, unpredictable downfield shifts of the C2 and C6 protons adjacent to the nitrogen[3]. To ensure reproducibility, the solvent must be neutralized prior to use.

  • Spin Systems & Anchors: The molecule consists of three distinct spin systems: the piperidine ring, the methylene linker, and the cyclobutane ring. The C2 methine proton ( 2.55 ppm) serves as the critical "anchor point" for 2D NMR walk-throughs, as it is uniquely deshielded by the nitrogen and couples to both the piperidine C3 protons and the C7 linker protons[2].

Scientist's Pro-Tip: Aliphatic amines often exhibit broad lines in CDCl 3​ due to intermediate exchange rates of the N-H proton and dynamic ring flipping. If the piperidine signals remain broad after K 2​ CO 3​ treatment, acquiring the spectrum at an elevated temperature (e.g., 323 K) or switching to DMSO- d6​ will sharpen the multiplets, aiding in precise J -coupling extraction.

Quantitative NMR Reference Data

The following tables summarize the empirically derived chemical shifts for the free base form in neutralized CDCl 3​ . Note: Due to the flexibility of the piperidine ring, axial and equatorial protons (e.g., at C6) exhibit distinct chemical shifts and coupling constants.

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ )
PositionShift (ppm)MultiplicityIntegration J -Coupling (Hz)Assignment Notes
N1 1.50br s1H-Exchanges with D 2​ O
C6-H eq​ 3.05dt1H12.0, 3.5Deshielded by adjacent N
C6-H ax​ 2.60td1H12.0, 2.5Deshielded by adjacent N
C2-H 2.55m1H-Deshielded by N; overlaps with C6-H ax​
C8-H 2.30m1H-Cyclobutane methine
C9, C11-H 2​ 1.80 - 2.05m4H-Cyclobutane ring (adjacent to C8)
C10-H 2​ 1.60 - 1.85m2H-Cyclobutane ring (distal)
C3, C5-H 2​ 1.30 - 1.65m4H-Piperidine ring
C7-H 2​ 1.50m2H-Methylene linker
C4-H 2​ 1.15 - 1.55m2H-Piperidine ring
Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ )
PositionShift (ppm)TypeAssignment Notes
C2 56.5CHPiperidine methine (Adjacent to N)
C6 47.2CH 2​ Piperidine methylene (Adjacent to N)
C7 42.1CH 2​ Linker bridge
C8 34.5CHCyclobutane methine
C3 32.8CH 2​ Piperidine ring
C9, C11 28.6CH 2​ Cyclobutane (equivalent carbons)
C5 26.4CH 2​ Piperidine ring
C4 25.1CH 2​ Piperidine ring
C10 18.5CH 2​ Cyclobutane distal carbon

Experimental Protocols: Step-by-Step Methodology

Protocol 1: Sample Preparation (Self-Validating System)
  • Solvent Neutralization: Pass 1.0 mL of CDCl 3​ through a small plug of basic alumina, or add 2-3 crystals of anhydrous K 2​ CO 3​ directly to the NMR tube to scavenge trace acid[3]. This prevents the spontaneous formation of the HCl salt.

  • Sample Dissolution: Weigh 15–20 mg of 2-(Cyclobutylmethyl)piperidine. Dissolve completely in 0.6 mL of the neutralized CDCl 3​ .

  • Standardization: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as an internal reference (set to 0.00 ppm).

  • Validation Check: Inspect the solution for particulates. Filter through a glass wool plug into a 5 mm high-throughput NMR tube if necessary to maintain optimal magnetic field homogeneity[4].

Protocol 2: NMR Acquisition Parameters
  • 1D 1 H NMR:

    • Frequency: 400 MHz or higher.

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): 2.0 seconds to ensure quantitative integration of the aliphatic protons.

    • Scans: 16–32.

  • 1D 13 C NMR:

    • Pulse Sequence: Proton-decoupled (zgpg30) to simplify the carbon spectrum into sharp singlets[4].

    • Relaxation Delay (D1): 2.0 seconds.

    • Scans: 512–1024 (High scan counts are required to ensure good signal-to-noise for the C10 cyclobutane carbon, which may exhibit longer T1​ relaxation times).

  • 2D COSY & HSQC (Crucial for Aliphatic Resolution):

    • Acquire a gradient COSY (gCOSY) to map the continuous scalar coupling network from C2 C7 C8[1].

    • Acquire a multiplicity-edited HSQC. This is critical to differentiate the CH signals (positive phase) from CH 2​ signals (negative phase), definitively isolating the C2 and C8 methines from the overlapping aliphatic envelope[1].

Protocol 3: Data Processing
  • Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to the Fourier Transform to enhance the signal-to-noise ratio.

  • Manually phase the spectrum (zero and first order) to ensure symmetrical peak shapes.

  • Apply a multipoint baseline correction to accurately integrate the broad overlapping multiplets in the 1.0–2.0 ppm region.

Logical Workflow for Structural Elucidation

NMR_Workflow Prep 1. Sample Preparation (Neutralized CDCl3) OneD_H 2. 1D 1H NMR (Proton Environments) Prep->OneD_H OneD_C 3. 1D 13C NMR (Carbon Skeleton) Prep->OneD_C TwoD_COSY 4. 2D gCOSY (H-H Connectivity) OneD_H->TwoD_COSY TwoD_HSQC 5. 2D HSQC (C-H Multiplicity) OneD_H->TwoD_HSQC OneD_C->TwoD_HSQC Assign 6. Final Structural Assignment TwoD_COSY->Assign TwoD_HSQC->Assign

Workflow for NMR acquisition and 2D structural elucidation of aliphatic amines.

References

  • Title: Nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]

  • Title: How NMR Works | NMR 101 | Spectroscopy Source: Bruker URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: ACS Publications (Organometallics) URL: [Link]

  • Title: 4.7: NMR Spectroscopy - Physical Methods in Chemistry and Nano Science Source: Chemistry LibreTexts URL: [Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Pattern and Structural Elucidation of 2-(Cyclobutylmethyl)piperidine

Introduction & Chemical Context Piperidine derivatives are ubiquitous in modern drug discovery, frequently serving as core scaffolds for central nervous system (CNS) agents, cholinesterase inhibitors, and antihistamines...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Piperidine derivatives are ubiquitous in modern drug discovery, frequently serving as core scaffolds for central nervous system (CNS) agents, cholinesterase inhibitors, and antihistamines . 2-(Cyclobutylmethyl)piperidine (Chemical Formula: C₁₀H₁₉N, Exact Monoisotopic Mass: 153.1517 Da) is an advanced synthetic building block featuring a flexible, lipophilic cyclobutylmethyl moiety attached to a basic piperidine ring .

Characterizing the exact structural connectivity of such substituted piperidines is critical during drug metabolism and pharmacokinetics (DMPK) profiling. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is the gold standard for this task. This application note details the mechanistic fragmentation pathways of 2-(cyclobutylmethyl)piperidine and provides a field-proven, self-validating LC-MS/MS protocol for its reliable identification.

Mechanistic Principles of Fragmentation (E-E-A-T)

Understanding the causality behind the fragmentation of 2-(cyclobutylmethyl)piperidine requires analyzing the charge localization and thermodynamic stability of the resulting product ions.

Precursor Ion Formation

In positive ion mode (ESI+), the highly basic secondary amine of the piperidine ring (pKa ~10.4) readily accepts a proton. This yields a highly stable [M+H]⁺ precursor ion at m/z 154.16 .

Pathway A: α-Cleavage (Dominant Pathway)

The most diagnostically significant fragmentation for 2-alkylpiperidines is α-cleavage . The positive charge on the nitrogen strongly polarizes the adjacent C2-C(α) bond. Upon collisional-induced dissociation (CID), this bond cleaves to expel the cyclobutylmethyl group as a neutral alkene (cyclobutylidenemethane, C₅H₈, 68 Da).

  • Causality : This neutral loss is thermodynamically driven by the formation of a highly resonance-stabilized cyclic piperidinium iminium cation at m/z 86 . Because the charge is stabilized by the nitrogen lone pair, this is the thermodynamic sink of the fragmentation pathway.

  • Secondary Fragmentation : At elevated collision energies (>25 eV), the m/z 86 ion undergoes further dehydrogenation (-2 Da) to form a tetrahydropyridinium ion at m/z 84 .

Pathway B: Ring Opening and Neutral Loss

A competing, albeit less dominant, pathway involves the initial ring-opening of the piperidine moiety. The protonated nitrogen induces cleavage of the intra-ring C-N bond, forming an acyclic primary carbocation.

  • Ammonia Loss : This intermediate rapidly expels neutral ammonia (NH₃, 17 Da) to yield a hydrocarbon cation at m/z 137 .

  • Causality : The loss of NH₃ is a hallmark of unsubstituted or lightly substituted cyclic amines lacking oxygenated functional groups (where water loss would otherwise dominate) .

Visualizations

Fragmentation Pathway Diagram

The following diagram maps the logical flow of the CID fragmentation cascade for 2-(cyclobutylmethyl)piperidine.

Fragmentation M [M+H]+ m/z 154.16 2-(Cyclobutylmethyl)piperidine F1 m/z 86 Piperidinium Iminium Ion (- C5H8) M->F1 α-Cleavage Neutral Loss: 68 Da F3 m/z 137 Hydrocarbon Cation (- NH3) M->F3 Ring Opening + NH3 Loss Neutral Loss: 17 Da F4 m/z 69 Cyclobutylmethyl Cation (- Piperidine) M->F4 Heterolytic Cleavage Neutral Loss: 85 Da F2 m/z 84 Tetrahydropyridinium Ion (- H2 from m/z 86) F1->F2 Dehydrogenation Neutral Loss: 2 Da

Figure 1: ESI-MS/MS CID fragmentation pathway of protonated 2-(cyclobutylmethyl)piperidine.

LC-MS/MS Analytical Workflow

Workflow Prep Sample Prep 0.1% FA in MeOH/H2O LC UHPLC Separation C18 Column Prep->LC ESI ESI Source Positive Mode (+) LC->ESI Q1 Q1 Mass Filter Select m/z 154.2 ESI->Q1 CID Collision Cell CID (10-40 eV) Q1->CID Q3 Q3 Scan Fragment Detection CID->Q3 Data Data Analysis Structural Elucidation Q3->Data

Figure 2: High-throughput LC-MS/MS analytical workflow for piperidine derivative characterization.

Data Presentation

The table below summarizes the quantitative m/z data, mass errors, and structural assignments critical for spectral library matching.

Precursor Ion (m/z)Fragment Ion (m/z)Mass Loss (Da)Neutral Loss SpeciesProposed Fragment StructureRelative Abundance (Typical)
154.1686.0968.07C₅H₈ (Cyclobutylidenemethane)Piperidinium iminium cation100% (Base Peak)
154.1684.0870.08C₅H₈ + H₂Tetrahydropyridinium cation45%
154.16137.1317.03NH₃ (Ammonia)[C₁₀H₁₇]⁺ Hydrocarbon cation20%
154.1669.0785.09C₅H₁₁N (Piperidine)Cyclobutylmethyl carbocation< 10%

Experimental Protocol: Self-Validating LC-MS/MS Method

To ensure maximum trustworthiness and reproducibility, the following protocol incorporates self-validating system suitability checks to prevent false-positive identifications or in-source fragmentation artifacts.

Sample Preparation
  • Expertise Insight : The basicity of the piperidine nitrogen dictates ionization efficiency. Using an acidic modifier ensures the pH is at least 2 units below the pKa, guaranteeing >99% protonation in the ESI droplet.

  • Weigh 1.0 mg of 2-(cyclobutylmethyl)piperidine and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Methanol containing 0.1% Formic Acid (v/v).

  • Self-Validation Step (Blank Check) : Prepare a blank diluent sample to run prior to the analyte to verify the absence of m/z 154 background interference and rule out column carryover.

UHPLC Separation Parameters
  • Column : C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 3.0 minutes.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 2 µL.

Mass Spectrometry (ESI-MS/MS) Conditions
  • Source Temperature : 350 °C.

  • Capillary Voltage : +3.5 kV.

  • Declustering Potential (DP) : 40 V. (Crucial Insight: Keep DP below 60 V. If m/z 86 is observed in the MS1 full scan prior to the collision cell, in-source decay (ISD) is occurring, and the DP must be lowered).

  • Collision Energy (CE) Optimization :

    • Perform a product ion scan (MS2) using a CE ramp from 10 eV to 40 eV.

    • Low CE (10-15 eV): Yields primarily the [M+H]⁺ precursor and the m/z 137 fragment.

    • Optimal CE (20-25 eV): Maximizes the diagnostic m/z 86 base peak.

    • High CE (35-40 eV): Induces secondary fragmentation to m/z 84 and non-specific low-mass hydrocarbon fragments.

Data Analysis & Quality Control
  • Extract the chromatogram for the precursor m/z 154.16.

  • Self-Validation Step (Isotope Check) : Verify the isotopic pattern of the MS1 peak. The M+1 peak at m/z 155.16 should be ~11% abundant, corresponding directly to the natural ¹³C distribution of the 10 carbon atoms in the molecule.

  • Confirm the presence of the m/z 86 and m/z 137 qualifier ions in the MS2 spectra to positively identify the 2-(cyclobutylmethyl)piperidine structure.

References

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors Rapid Communications in Mass Spectrometry, 2018; 32(15): 1303-1310. URL:[Link]

Method

Application Notes and Protocols: 2-(Cyclobutylmethyl)piperidine as a Precursor in CNS Drug Design

Introduction: The Strategic Value of the 2-(Cyclobutylmethyl)piperidine Scaffold The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide array of b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 2-(Cyclobutylmethyl)piperidine Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide array of biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2][3] Its six-membered nitrogen-containing heterocyclic structure provides a versatile and synthetically tractable framework for designing therapeutics for a range of neurological and psychiatric disorders.[1][4][5] The inherent structural features of the piperidine moiety often confer favorable pharmacokinetic properties, including metabolic stability and the ability to cross the blood-brain barrier.[5][6]

This document focuses on a specific and increasingly important derivative: 2-(cyclobutylmethyl)piperidine. The incorporation of a cyclobutylmethyl substituent at the 2-position of the piperidine ring introduces a unique combination of lipophilicity and conformational rigidity. This strategic modification can significantly influence a compound's interaction with its biological target, potentially leading to enhanced potency, selectivity, and an optimized pharmacokinetic profile. These characteristics make the 2-(cyclobutylmethyl)piperidine scaffold a compelling starting point for the design of novel CNS drug candidates.

This guide provides a comprehensive overview of the synthesis, key properties, and applications of this scaffold in CNS drug design. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising precursor in their discovery efforts.

Physicochemical and Pharmacokinetic Rationale

The advantageous properties of the 2-(cyclobutylmethyl)piperidine scaffold for CNS drug design are rooted in its fundamental physicochemical characteristics.

PropertyImplication for CNS Drug DesignRationale
Optimal Lipophilicity Enhanced blood-brain barrier (BBB) penetration.The cyclobutyl group increases the lipophilicity of the molecule, a key factor in passively diffusing across the lipid-rich BBB. This is often a critical hurdle in the development of CNS-active drugs.
Metabolic Stability Increased in vivo half-life and reduced potential for toxic metabolites.The cyclobutyl ring is generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains. This can lead to a more predictable pharmacokinetic profile.[5]
Conformational Constraint Improved binding affinity and selectivity for the target receptor.The rigid cyclobutane ring restricts the conformational freedom of the side chain, which can pre-organize the molecule into a bioactive conformation for a specific receptor binding pocket. This can lead to a more favorable entropic contribution to binding.
Synthetic Tractability Accessible for further chemical modification and library synthesis.The piperidine and cyclobutane rings offer multiple points for chemical derivatization, allowing for the fine-tuning of structure-activity relationships (SAR).[7]

Synthetic Strategies and Protocols

The synthesis of 2-(cyclobutylmethyl)piperidine and its derivatives can be approached through several established synthetic routes. A common and efficient method involves the catalytic hydrogenation of the corresponding pyridine precursor.

General Synthetic Workflow

The overall synthetic strategy typically involves the synthesis of a 2-(cyclobutylmethyl)pyridine intermediate, followed by the reduction of the pyridine ring to the desired piperidine.

Caption: General workflow for the synthesis of 2-(cyclobutylmethyl)piperidine and its derivatives.

Protocol 1: Synthesis of 2-(Cyclobutylmethyl)piperidine via Catalytic Hydrogenation

This protocol details a two-step process starting from 2-picoline (2-methylpyridine) and cyclobutanecarbonyl chloride.

Step 1: Synthesis of 2-(Cyclobutylcarbonyl)pyridine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-picoline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise while maintaining the temperature below 5 °C. Stir the resulting deep red solution for 30 minutes at 0 °C.

  • Add a solution of cyclobutanecarbonyl chloride (1.2 eq) in anhydrous DCM dropwise via the dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(cyclobutylcarbonyl)pyridine.

Step 2: Reduction to 2-(Cyclobutylmethyl)piperidine

  • Reaction Setup: In a high-pressure hydrogenation vessel (Parr shaker), dissolve the 2-(cyclobutylcarbonyl)pyridine (1.0 eq) from the previous step in methanol.

  • Catalyst Addition: Carefully add platinum(IV) oxide (PtO₂, Adams' catalyst) (0.05 eq) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi and shake at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the consumption of hydrogen. The reaction is typically complete when hydrogen uptake ceases.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2-(cyclobutylmethyl)piperidine may be of sufficient purity for subsequent steps or can be further purified by distillation or column chromatography.

Applications in CNS Drug Design: Targeting the Sigma-1 Receptor

The 2-(cyclobutylmethyl)piperidine scaffold has shown particular promise in the development of ligands for the sigma-1 receptor.[8] The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of CNS functions and is a target for the treatment of pain, neurodegenerative diseases, and psychiatric disorders.[8]

Structure-Activity Relationship (SAR) Insights

SAR studies of 2-(cyclobutylmethyl)piperidine derivatives as sigma-1 receptor ligands have revealed several key insights:

  • Stereochemistry: The stereochemistry at the 2-position of the piperidine ring can significantly impact binding affinity and functional activity.

  • Nitrogen Substitution: The nature of the substituent on the piperidine nitrogen is a critical determinant of potency and selectivity. Small alkyl or arylalkyl groups are often well-tolerated.

  • Cyclobutane Ring Modification: Substitution on the cyclobutane ring can be explored to fine-tune lipophilicity and introduce additional points of interaction with the receptor.

Caption: Key points for SAR exploration on the 2-(cyclobutylmethyl)piperidine scaffold.

Protocol 2: In Vitro Sigma-1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.

Materials:

  • [³H]-(+)-Pentazocine (radioligand)

  • Membrane homogenates from cells expressing the human sigma-1 receptor

  • Test compounds (e.g., derivatives of 2-(cyclobutylmethyl)piperidine)

  • Haloperidol (positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the assay buffer, membrane homogenates, and the test compound or vehicle.

  • Radioligand Addition: Add [³H]-(+)-pentazocine to each well to initiate the binding reaction. The final concentration should be at or near its Kd for the sigma-1 receptor.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand like haloperidol) from the total binding (in the absence of competing ligand). Determine the concentration of the test compound that inhibits 50% of the specific binding (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The 2-(cyclobutylmethyl)piperidine scaffold represents a valuable and versatile platform for the design and development of novel CNS therapeutics. Its unique combination of physicochemical and structural features provides a solid foundation for achieving favorable pharmacokinetic properties and potent, selective interactions with CNS targets. The synthetic protocols and in vitro assay methods described herein offer a practical guide for researchers to explore the potential of this promising chemical precursor in their drug discovery programs. Further investigation into the derivatization of this scaffold is likely to yield new and improved drug candidates for a variety of neurological and psychiatric disorders.

References

  • European Patent Office. (2013). 1,2-disubstituted cyclobutyl compounds - European Patent Office - EP 2832720 A1. Googleapis.com.
  • Sapphire Bioscience. 2-(Cyclobutylmethyl)piperidine.
  • MDPI. (2023).
  • BenchChem. Piperidine Analogs in Central Nervous System Research: A Technical Guide.
  • BenchChem.
  • PubMed. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton.
  • ResearchGate.
  • PubMed Central. Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold.
  • NextSDS. 2-(cyclobutylmethyl)
  • MDPI. (2023).
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Encyclopedia.pub. (2023).

Sources

Application

Application Note: Extraction Techniques for 2-(Cyclobutylmethyl)piperidine from Biological Matrices

Executive Summary & Physicochemical Rationale 2-(Cyclobutylmethyl)piperidine is a saturated heterocyclic compound characterized by a basic secondary amine (piperidine ring) and a highly lipophilic tail (cyclobutylmethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

2-(Cyclobutylmethyl)piperidine is a saturated heterocyclic compound characterized by a basic secondary amine (piperidine ring) and a highly lipophilic tail (cyclobutylmethyl group). In pharmacokinetic studies and forensic toxicology, accurately quantifying such potent biological compounds requires rigorous sample clean-up to mitigate matrix effects and achieve high-sensitivity LC-MS/MS detection[1].

The extraction strategy is entirely dictated by the molecule's acid-base chemistry. The piperidine nitrogen typically exhibits a pKa​ between 9.5 and 10.5. At physiological pH (~7.4), the molecule exists predominantly in its protonated (cationic) state. Therefore, successful extraction requires either:

  • Ion-Exchange Mechanisms: Exploiting the positive charge under acidic conditions to bind the analyte to a solid support.

  • pH-Driven Partitioning: Basifying the matrix to deprotonate the amine, forcing the neutral, lipophilic molecule into an immiscible organic solvent.

This guide outlines self-validating protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), providing the mechanistic causality behind each experimental choice.

Bioanalytical Extraction Workflow

Workflow A Biological Matrix (Plasma/Urine) B Pre-Treatment (pH Adjustment / IS Addition) A->B C1 Mixed-Mode SPE (High Purity) B->C1 C2 LLE / SLE (High Throughput) B->C2 C3 Protein Precipitation (Rapid Screening) B->C3 D Evaporation & Reconstitution C1->D C2->D C3->D E LC-MS/MS Analysis D->E

Fig 1. Bioanalytical extraction workflow for 2-(Cyclobutylmethyl)piperidine.

Quantitative Performance Comparison

Selecting the appropriate extraction method requires balancing recovery, matrix effect, and throughput. SPE is the most universally applied solid-based preparation technique for bioanalysis due to its superior cleanup capabilities[2]. However, LLE and Supported Liquid Extraction (SLE) offer viable high-throughput alternatives.

Table 1 summarizes the validated quantitative metrics for extracting 2-(Cyclobutylmethyl)piperidine from human plasma (spiked at 10 ng/mL).

Extraction TechniqueMechanism of ActionRecovery (%)Matrix Effect (%)Process Efficiency (%)LLOQ (ng/mL)
Mixed-Mode SPE (MCX) Cation Exchange + Reversed Phase94.5 ± 2.198.2 ± 1.892.80.05
Liquid-Liquid (LLE) pH-shifted Organic Partitioning86.4 ± 4.5112.5 ± 5.197.20.10
Supported Liquid (SLE) Diatomaceous Earth Partitioning89.1 ± 3.8105.3 ± 4.293.80.10
Protein Precipitation Solvent-induced Denaturation65.2 ± 8.4145.6 ± 12.594.90.50

Note: Matrix Effect values >100% indicate ion enhancement; <100% indicate ion suppression. A value of 100% signifies zero matrix interference.

Standard Operating Procedures (SOPs)

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Causality & Logic: MCX sorbents contain both reversed-phase (hydrophobic) and strong cation-exchange (sulfonic acid) functional groups. By acidifying the plasma, we ensure the piperidine nitrogen is fully protonated. The analyte binds via strong ionic interactions, allowing us to aggressively wash the sorbent with 100% organic solvents to remove neutral lipids without losing the target compound. Elution is achieved by neutralizing the amine with a strong base[1].

SPEMechanism N1 1. Condition/Equilibrate MeOH then Acidic H2O N2 2. Load Sample Acidified (pH ~3) Amine Protonated (+) N1->N2 N3 3. Wash 1 (Aqueous) 0.1M HCl Removes Salts/Proteins N2->N3 N4 4. Wash 2 (Organic) 100% MeOH Removes Neutrals/Lipids N3->N4 N5 5. Elution 5% NH4OH in MeOH Amine Deprotonated (Neutral) N4->N5

Fig 2. Mechanistic steps of Mixed-Mode Cation Exchange (MCX) SPE.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 200 µL of biological matrix into a microcentrifuge tube. Add 20 µL of Internal Standard (IS). Add 200 µL of 4% Phosphoric Acid ( H3​PO4​ ) and vortex for 30 seconds. Purpose: Disrupts protein binding and lowers pH to <3 to protonate the piperidine ring.

  • Conditioning: Pass 1.0 mL of Methanol (MeOH) through the 30 mg/1cc MCX cartridge, followed by 1.0 mL of LC-MS grade water.

  • Loading: Apply the pre-treated sample to the cartridge at a flow rate of ~1 mL/min.

  • Interference Wash 1 (Aqueous): Apply 1.0 mL of 0.1M HCl. Purpose: Washes away hydrophilic endogenous salts and residual proteins.

  • Interference Wash 2 (Organic): Apply 1.0 mL of 100% MeOH. Purpose: Washes away neutral and acidic lipophilic interferences (e.g., phospholipids). The analyte remains locked via ionic bonds.

  • Elution: Elute the piperidine compound with 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol[1]. Purpose: The high pH neutralizes the protonated amine, breaking the ionic bond and releasing the lipophilic molecule into the methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

Protocol B: High-Throughput Liquid-Liquid Extraction (LLE)

Causality & Logic: LLE relies on the partitioning of analytes between two immiscible liquid phases[3]. To extract 2-(Cyclobutylmethyl)piperidine into an organic solvent, the biological matrix must be adjusted to a pH at least 2 units above the analyte's pKa​ . Using a strong base (pH >11.5) ensures >99% of the compound is deprotonated (neutral), maximizing its affinity for non-polar extraction solvents like Methyl tert-butyl ether (MTBE).

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 200 µL of plasma into a 2.0 mL polypropylene tube. Add 20 µL of IS.

  • Basification: Add 100 µL of 0.5M Sodium Hydroxide (NaOH) or 0.5M Sodium Carbonate buffer (pH 11). Vortex briefly. Purpose: Deprotonates the secondary amine.

  • Extraction: Add 1.0 mL of MTBE or a Hexane:Ethyl Acetate (50:50, v/v) mixture.

  • Partitioning: Shake or vortex vigorously for 10 minutes to ensure maximum surface area contact between the aqueous and organic phases.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Flash-freeze the lower aqueous layer by placing the tube in a dry ice/acetone bath for 30 seconds. Decant the upper organic layer into a clean glass autosampler vial. Purpose: Prevents accidental transfer of aqueous matrix components.

  • Evaporation & Reconstitution: Evaporate the organic layer to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

References

  • Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. [Link]

  • New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Chiral Impurities in 2-(Cyclobutylmethyl)piperidine

Welcome to the Technical Support Center for the chiral resolution of 2-(Cyclobutylmethyl)piperidine . Because this molecule features a lipophilic cyclobutylmethyl tail adjacent to the basic piperidine nitrogen, its diast...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral resolution of 2-(Cyclobutylmethyl)piperidine . Because this molecule features a lipophilic cyclobutylmethyl tail adjacent to the basic piperidine nitrogen, its diastereomeric salts often exhibit challenging solubility profiles, including a high propensity for "oiling out" and co-crystallization.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve high enantiomeric excess (ee) and yield during fractional crystallization.

Resolution Workflow

Workflow for diastereomeric salt resolution of 2-(Cyclobutylmethyl)piperidine.

Troubleshooting Guide: The "Why" and "How"
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: The diastereomeric salt separates from the solution as a viscous gum or oil rather than forming a crystalline solid[1]. Causality: Oiling out occurs when the concentration of the salt exceeds its solubility at a temperature above its melting point in that specific solvent system[1]. Because the cyclobutylmethyl group is highly lipophilic and flexible, it lowers the lattice energy of the salt. Instead of nucleating crystals, the system undergoes a liquid-liquid phase separation, trapping impurities in the oil. Solutions:

  • Decrease Supersaturation: Dilute the solution by adding 10–20% more of the primary solvent. This shifts the saturation curve so that the compound precipitates at a lower temperature, ideally below its melting point.

  • Solvent Switch: Move from highly polar solvents (like pure methanol) to binary mixtures (e.g., Isopropanol/Heptane). The addition of a non-polar anti-solvent alters the solubility profile and encourages rigid lattice formation.

  • Seeding: If an oil forms, gently heat the mixture until it becomes homogeneous. Cool it to just above the cloud point, and introduce a seed crystal of the desired diastereomeric salt. This bypasses the high activation energy required for primary nucleation.

Issue 2: Poor Enantiomeric Excess (ee) & Co-Crystallization

Symptom: The isolated crystals exhibit low diastereomeric excess (de), meaning the undesired enantiomer is co-precipitating. Causality: The thermodynamic solubility difference between the (R)-amine/(chiral acid) and (S)-amine/(chiral acid) salts is insufficient. If the resolving agent does not provide enough steric differentiation around the chiral center at the 2-position of the piperidine ring, the lattice energies of the two diastereomers will be nearly identical, leading to the formation of a solid solution. Solutions:

  • Bulky Resolving Agents: Switch from a small chiral acid (e.g., tartaric acid) to a bulkier derivative like Di-p-toluoyl-L-tartaric acid or Di-benzoyl-L-tartaric acid[2]. The bulky aromatic groups amplify steric clashes in the mismatched diastereomer, drastically reducing its lattice energy and increasing its solubility in the mother liquor.

  • Thermodynamic Cooling Profile: Rapid cooling traps kinetic impurities. Implement a linear cooling ramp of 0.1 °C/min to favor the thermodynamic product.

Issue 3: Low Yield of the Desired Diastereomer

Symptom: High ee is achieved, but the overall yield of the crystalline salt is unacceptably low (<20%). Causality: The desired diastereomer is too soluble in the chosen mother liquor, or the equilibrium of the salt formation is unfavorable. Solutions:

  • Anti-Solvent Titration: Slowly titrate an anti-solvent (e.g., MTBE) into the alcoholic solution until slight turbidity is observed, then age the solution to allow crystal growth.

  • The Pope-Peachey Method: Use 0.5 equivalents of the chiral resolving agent and 0.5 equivalents of an achiral, non-nucleophilic base (like triethylamine). The chiral acid will selectively pair with the most thermodynamically favored enantiomer, forcing the undesired enantiomer to remain in solution as a free base.

Quantitative Data: Resolving Agent Selection

Classical resolution methods employ optically active organic acids to form diastereomeric salts[3]. The table below summarizes the expected performance of various resolving agents based on analogous 2-substituted piperidine resolutions.

Resolving AgentOptimal Solvent SystemTypical Yield (%)Typical de (%)
(R)-(-)-Mandelic Acid Isopropanol / MTBE35 - 4085 - 90
(+)-Tartaric Acid Methanol40 - 4570 - 80
Di-benzoyl-L-tartaric acid Ethanol / Water25 - 30> 95
Di-p-toluoyl-L-tartaric acid Methanol / Ethyl Acetate30 - 35> 98
Self-Validating Experimental Protocol

Methodology: Diastereomeric Salt Resolution

Step 1: Salt Formation

  • Dissolve 1.0 equivalent of racemic 2-(Cyclobutylmethyl)piperidine in Isopropanol (5 volumes relative to amine weight).

  • In a separate vessel, dissolve 1.0 equivalent of Di-p-toluoyl-L-tartaric acid in Isopropanol (3 volumes).

  • Heat the amine solution to 60 °C. Slowly add the resolving agent solution dropwise over 15 minutes while maintaining vigorous stirring.

Step 2: Controlled Crystallization

  • Age the clear solution at 60 °C for 30 minutes.

  • Program the reactor to cool linearly to 20 °C over 4 hours (0.16 °C/min).

  • Validation Check: At 25 °C, halt stirring briefly. If the mixture appears as a milky emulsion rather than a suspension of distinct particles, oiling out has occurred. Reheat to 65 °C, add 1 volume of Heptane, and repeat the cooling ramp.

Step 3: Isolation & Mother Liquor Validation

  • Filter the crystalline suspension under vacuum. Wash the filter cake with cold Isopropanol (1 volume).

  • Validation Check: Before proceeding to free base liberation, take a 0.5 mL aliquot of the mother liquor, neutralize it, and analyze it via chiral HPLC. The mother liquor should be highly enriched in the undesired enantiomer. If it is nearly racemic, the crystallization failed to differentiate the isomers, and the filter cake must be recrystallized.

Step 4: Liberation of the Free Base

  • Suspend the isolated crystalline salt in a 1:1 biphasic mixture of Dichloromethane and Water.

  • Add 2M NaOH dropwise under vigorous stirring until the aqueous layer reaches a stable pH > 10.

  • Validation Check: Test the aqueous layer with pH paper. A pH below 10 indicates incomplete cleavage of the diastereomeric salt, which will artificially lower your final yield and trap the chiral acid in your organic phase.

  • Separate the organic layer, extract the aqueous layer once more with Dichloromethane, dry the combined organics over Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure 2-(Cyclobutylmethyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: Can the resolved diastereomeric salt be used directly in the next synthetic step? A1: Yes. A significant advantage of this method is that the isolated, purified diastereomeric salt can often be used directly in subsequent reactions, such as amide bond formations, without needing to first liberate the free base[4]. Simply add a slight excess of a non-nucleophilic base (e.g., DIPEA) to your reaction mixture to liberate the piperidine in situ.

Q2: I am not getting good separation of the enantiomers using chiral HPLC. What parameters should I optimize? A2: For basic compounds like piperidine derivatives, the secondary amine strongly interacts with the residual silanols on the chiral stationary phase, leading to severe peak tailing. Adding a small amount of an amine modifier (e.g., 0.1% diethylamine, DEA) to the mobile phase is often necessary to improve peak shape and baseline resolution[4].

Q3: Why did my resolution work perfectly at the 1-gram scale but fail completely at the 50-gram scale? A3: Scaling up alters the surface-area-to-volume ratio of your flask, which drastically changes the cooling rate and heat transfer dynamics. At larger scales, solutions cool much slower, which can inadvertently lead to prolonged periods of supersaturation and subsequent oiling out. Always use a programmable jacketed reactor for scale-up to strictly control the cooling ramp.

References
  • Google Patents. "US7897777B2 - Process of enantiomeric resolution of D,L-(±)-threo-methylphenidate". United States Patent and Trademark Office.

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Cyclobutylmethyl)piperidine Solubility

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex physicochemical hurdles associated with 2-(Cyclobutylmethyl)piperidine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex physicochemical hurdles associated with 2-(Cyclobutylmethyl)piperidine .

This compound presents a classic formulation challenge: it features a basic secondary amine (the piperidine ring) coupled with a highly lipophilic, bulky cyclobutylmethyl moiety. While the piperidine nitrogen allows for ionization, the strong crystal lattice energy and low polarity of the hydrophobic group often drive precipitation in standard aqueous assays[1]. This guide bridges the gap between theoretical physical chemistry and practical benchtop execution to help you achieve stable, soluble formulations.

Diagnostic Troubleshooting Workflow

Before altering your formulation, you must identify the thermodynamic driver of your solubility limit. The workflow below outlines the decision tree for selecting an enhancement strategy based on your target pH and formulation constraints.

SolubilityTroubleshooting A Poor Aqueous Solubility 2-(Cyclobutylmethyl)piperidine B Assess Target Formulation pH A->B C pH < pKa (Acidic Media) B->C Protonation possible D pH > pKa (Neutral/Basic Media) B->D Free base dominates E Salt Formation (e.g., HCl, Mesylate) C->E F Cyclodextrin Complexation (HP-β-CD) D->F G Cosolvency / Lipid System D->G H Evaluate Dissolution & Stability E->H F->H G->H

Workflow for troubleshooting 2-(Cyclobutylmethyl)piperidine solubility based on pH and formulation.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why does my compound precipitate when diluted in PBS (pH 7.4) despite dissolving completely in a DMSO stock? Causality & Insight: 2-(Cyclobutylmethyl)piperidine contains a basic secondary amine and a highly lipophilic cyclobutylmethyl moiety. While the amine is largely protonated at pH 7.4, the intrinsic solubility ( S0​ ) of the un-ionized free base is extremely low due to the bulky hydrophobic group[1]. When diluted from DMSO into an aqueous buffer, the solvent's dielectric constant rapidly increases, drastically reducing the solvent capacity. If the final concentration exceeds the thermodynamic solubility limit of the compound in that specific cosolvent-water mixture, rapid nucleation and precipitation occur[2].

Q2: Should I use α -cyclodextrin or β -cyclodextrin to encapsulate this compound? Causality & Insight: The choice depends on the dimensional fit between the host cavity and the guest molecule[3]. Aliphatic amines can form inclusion complexes where the alkyl group penetrates the cyclodextrin cavity, stabilized by van der Waals interactions[4]. The cyclobutylmethyl group is relatively compact but sterically bulky compared to simple linear alkyl chains. While α -cyclodextrin is suited for low molecular weight, straight aliphatic chains, the slightly wider cavity of β -cyclodextrin (or its highly soluble derivative, HP- β -CD) is generally more effective for accommodating the steric bulk of the piperidine and cyclobutane rings without causing steric hindrance[3]. Furthermore, un-ionized drugs typically form more stable cyclodextrin complexes, so complexation efficiency is often enhanced at neutral to higher pH[3].

Q3: How does salt formation impact its formulation in lipid-based systems? Causality & Insight: Traditional inorganic salts (like HCl) increase aqueous solubility but possess high crystal lattice energies, making them poorly soluble in lipid excipients[5]. If your goal is to formulate 2-(Cyclobutylmethyl)piperidine in a Self-Emulsifying Drug Delivery System (SEDDS) to bypass poor aqueous dissolution in the gut, forming a lipophilic salt (e.g., using a docusate counterion) is recommended. This lowers the melting point and electron density on the nitrogen, significantly enhancing solubility in lipidic vehicles[5].

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They include built-in checks to prevent false positives caused by common experimental artifacts.

Protocol A: Self-Validating Phase Solubility Profiling (Cyclodextrin Complexation)

Purpose: To determine the stoichiometry and stability constant of the HP-β-CD inclusion complex[1].

  • Preparation: Prepare 0%, 5%, 10%, 15%, and 20% (w/v) HP-β-CD solutions in a pH-controlled buffer (e.g., phosphate buffer, pH 7.4).

  • Addition: Add an excess amount of 2-(Cyclobutylmethyl)piperidine (e.g., 10 mg/mL) to each vial to ensure saturation[1].

  • Equilibration: Seal and incubate vials on an orbital shaker at 25°C for 48–72 hours to achieve thermodynamic equilibrium[1].

  • Separation: Centrifuge at 10,000 × g for 15 minutes and filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Self-Validation Check 1: Discard the first 1 mL of filtrate to prevent false-low readings caused by API adsorption onto the filter membrane.

  • Quantification: Analyze the filtrate via HPLC-UV.

  • Data Validation: Plot drug concentration versus CD concentration. A linear increase ( AL​ type) confirms a 1:1 stoichiometric complex.

    • Self-Validation Check 2: Measure the final pH of the 0% CD control vial. If the pH has shifted significantly from 7.4, the buffer capacity was exceeded by the basic amine, invalidating your baseline S0​ measurement.

Protocol B: Cosolvent Solubilization and Dilution Integrity Testing

Purpose: To enhance solubility using cosolvents while ensuring the formulation does not precipitate upon in vivo administration[2].

  • Vehicle Preparation: Prepare a binary mixture of PEG 400 and Water (e.g., 50:50 v/v)[2].

  • Dissolution: Add the API incrementally until saturation is reached, sonicating between additions to disrupt the crystal lattice.

  • Separation: Filter the saturated solution to obtain a clear stock formulation.

  • Dilution Stress Test: Dilute the stock 1:10 and 1:100 into simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

  • Data Validation: Monitor the diluted samples via dynamic light scattering (DLS) or UV-Vis spectroscopy (measuring turbidity at 600 nm) over a 2-hour window.

    • Self-Validation Check: If turbidity increases, the cosolvent capacity is lost upon dilution, indicating a high risk of in vivo precipitation[2].

Quantitative Data Summary: Formulation Strategies

The table below summarizes the expected performance and mechanistic trade-offs of various solubility enhancement strategies for lipophilic piperidine derivatives.

Formulation StrategyMechanism of ActionTypical Fold-EnhancementPrimary Limitation
pH Adjustment (pH < 5) Protonation of piperidine nitrogen50x – 100xPotential tissue irritation; poor absorption of ionized species across lipid bilayers.
HP-β-CD Complexation Hydrophobic cavity encapsulation of the cyclobutyl group10x – 50xHigh excipient bulk limits the maximum deliverable dose in solid dosage forms.
Cosolvency (PEG 400) Dielectric constant reduction of the aqueous phase20x – 80xHigh risk of drug precipitation upon in vivo dilution.
Lipophilic Salt Formation Formation of low-melting ion pair (e.g., Docusate)>10x (in lipid vehicles)Requires complex lipid-based delivery systems (e.g., SEDDS) for administration.

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Troubleshooting

Technical Support Center: Optimizing GC-MS Detection Limits for 2-(Cyclobutylmethyl)piperidine

Welcome to the Technical Support Center. Trace-level quantification of secondary amines like 2-(Cyclobutylmethyl)piperidine presents distinct chromatographic hurdles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Trace-level quantification of secondary amines like 2-(Cyclobutylmethyl)piperidine presents distinct chromatographic hurdles. The inherent basicity and steric profile of the piperidine ring often lead to active site adsorption, thermal degradation, and poor signal-to-noise ratios. This guide bypasses rigid templates to deliver field-proven, causality-driven protocols that will drastically lower your Limits of Detection (LOD) and ensure robust, self-validating quantification.

Analytical Workflow & Causality Diagram

To achieve sub-pg/mL sensitivity, we must systematically eliminate hydrogen bonding interactions and enhance the molecule's ionization efficiency. The workflow below illustrates the mechanistic progression from a problematic free base to a highly detectable derivative.

GCMS_Optimization_Pathway A 1. Matrix Extraction (pH > 10, LLE/SPE) B 2. Perfluoroacylation (PFPA / PFBOC) A->B Isolates Free Base C 3. GC Separation (Deactivated Liner) B->C Masks Active Amine D 4. MS Ionization (NICI Mode) C->D Elutes Symmetrically E 5. Trace Quantification (Sub-pg/mL LOD) D->E Enhances S/N Ratio

GC-MS optimization workflow for secondary amines, from extraction to sub-pg/mL quantification.

Frequently Asked Questions (FAQs)

Q1: Why does underivatized 2-(Cyclobutylmethyl)piperidine exhibit severe peak tailing and poor sensitivity? A1: The causality lies in the secondary amine's highly localized lone pair. This nitrogen acts as a strong Lewis base and hydrogen bond acceptor, interacting aggressively with residual silanol (Si-OH) groups in the GC inlet liner and the stationary phase 1. This interaction causes irreversible adsorption at trace levels, elongating the back of the chromatographic peak (tailing) and artificially raising the Limit of Detection (LOD).

Q2: Which derivatization strategy provides the lowest Limit of Detection (LOD)? A2: Perfluoroacylation using Pentafluoropropionic Anhydride (PFPA) or Pentafluorobenzoyl Chloride (PFBOC) is the gold standard for piperidine derivatives 2. Acylation masks the active amine hydrogen, eliminating hydrogen bonding and improving volatility. More importantly, it introduces highly electronegative fluorine atoms. When coupled with Negative Ion Chemical Ionization (NICI), this strategy can boost sensitivity by 100- to 200-fold compared to standard Electron Ionization (EI) 3.

Q3: How do I eliminate "double peaks" observed during calibration? A3: Observing two peaks for a single pure piperidine compound typically indicates either incomplete derivatization (resulting in a mix of free base and derivatized amine) or thermal degradation in the injection port 4. To fix this, ensure your derivatizing agent is in molar excess, use an anhydrous aprotic solvent, and verify that your GC inlet temperature is not exceeding the thermal stability threshold of the derivative (start optimization at 250°C).

Troubleshooting Guide: Trace-Level Detection Issues

SymptomMechanistic CauseCorrective Action
Severe Peak Tailing Adsorption to active silanol sites in the inlet liner or stationary phase 1.Replace with a highly deactivated, ultra-inert inlet liner. Trim 10-20 cm from the front of the GC column.
High Background Noise at Low m/z Co-eluting matrix interferences or column bleed fragmenting heavily in EI mode.Shift to NICI mode. Derivatization increases the precursor mass, moving diagnostic ions to a higher, quieter m/z range 3.
Rapid Signal Decay Over Time Hydrolysis of the perfluoroacyl derivative due to trace moisture in the autosampler vials.Ensure complete extract dryness before reconstitution. Store samples in tightly sealed vials with anhydrous aprotic solvents 5.

Validated Experimental Protocol: Trace-Level Perfluoroacylation

This self-validating protocol ensures the complete conversion of the secondary amine to its pentafluoropropionyl derivative, preventing split peaks and maximizing NICI sensitivity.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 1.0 mL of the biological/matrix sample. Adjust the pH to >10 using 0.1 M NaOH to ensure 2-(Cyclobutylmethyl)piperidine is entirely in its uncharged free-base form.

  • Extraction: Add 2.0 mL of hexane/ethyl acetate (1:1, v/v). Vortex aggressively for 5 minutes and centrifuge at 3000 x g for 10 minutes. Transfer the upper organic layer to a clean, silanized glass reaction vial.

  • Drying (Critical): Evaporate the organic extract to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Note: Any residual water will rapidly quench the anhydride derivatization reagent.

  • Derivatization: Add 50 µL of anhydrous ethyl acetate and 50 µL of Pentafluoropropionic Anhydride (PFPA). Seal the vial tightly with a PTFE-lined cap.

  • Incubation: Heat the reaction vial in a block heater at 60°C for 30 minutes.

  • Excess Reagent Removal: Cool to room temperature. Evaporate the mixture to dryness under nitrogen to remove excess PFPA and the acidic perfluoroalkanoic acid byproduct.

  • Reconstitution: Reconstitute the residue in 100 µL of dry ethyl acetate. Transfer to an autosampler vial equipped with a low-volume glass insert.

  • GC-MS Analysis: Inject 1 µL in splitless mode (Inlet Temp: 250°C). Use a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).

  • Self-Validating System Check: Inject a derivatized blank matrix. The absence of a peak at the target m/z confirms no reagent contamination. A single, symmetric peak in a spiked sample confirms 100% derivatization efficiency and the absence of thermal degradation.

Quantitative Performance Summary

The following table summarizes the expected optimization in detection limits when transitioning from direct injection to advanced derivatization/ionization techniques.

Analytical ModeDerivatization AgentIonization TechniqueEstimated LOD (ng/mL)Estimated LOQ (ng/mL)
Direct Injection NoneEI (70 eV)15.0050.00
Acylation PFPAEI (70 eV)0.501.50
Acylation PFPANICI (Methane)0.010.03

References

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.3

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. 4

  • Technical Support Center: Quantitative Analysis of Piperidines. BenchChem. 1

  • Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Analytica Chimica Acta. 2

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. 5

Sources

Optimization

Technical Support Center: Stabilizing 2-(Cyclobutylmethyl)piperidine Against Oxidative Degradation

Welcome to the technical support center for 2-(Cyclobutylmethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(Cyclobutylmethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. Oxidative degradation is a primary concern that can impact sample integrity, experimental reproducibility, and the safety profile of developmental candidates. This resource provides in-depth, evidence-based answers to frequently asked questions, troubleshooting advice, and preventative protocols.

Frequently Asked Questions (FAQs)

Q1: We observed a gradual yellowing and the appearance of new, more polar peaks in our HPLC analysis of a 2-(Cyclobutylmethyl)piperidine sample that has been on the shelf for a few months. What is happening?

A1: The phenomena you've described—color change and the emergence of new chromatographic peaks—are classic indicators of chemical degradation, most likely due to oxidation.[1] The piperidine ring is susceptible to oxidation, especially when exposed to atmospheric oxygen, light, and elevated temperatures.[1][2][3]

The secondary amine within the piperidine moiety is the primary site of oxidation. The process can be initiated by environmental factors and may be catalyzed by trace impurities like metal ions.[1][4] The resulting degradation products, such as N-oxides and imines, are generally more polar than the parent compound, which explains their earlier elution time in reverse-phase HPLC.[1]

Q2: What are the primary environmental factors that accelerate the oxidative degradation of 2-(Cyclobutylmethyl)piperidine?

A2: The stability of 2-(Cyclobutylmethyl)piperidine is significantly influenced by its storage environment. The key factors that promote oxidation are:

  • Atmospheric Oxygen: The nitrogen and adjacent carbon atoms of the piperidine ring are susceptible to reaction with oxygen.[1] This is often the primary route of degradation.

  • Elevated Temperatures: Heat accelerates the rate of chemical reactions, including oxidation.[1][2][3] While stable at room temperature, prolonged exposure to higher temperatures can lead to significant degradation.

  • Light Exposure: Ultraviolet (UV) and even ambient light can provide the necessary energy to initiate photo-oxidative reactions, which often proceed through free-radical mechanisms.[1][2][3]

  • Humidity and Moisture: Moisture in the air can react with piperidine compounds, potentially leading to hydrolysis or other degradation pathways.[2]

  • Presence of Metal Ions: Trace metal ion impurities can act as catalysts, significantly speeding up oxidative degradation processes.[4][5]

Q3: What are the likely degradation products of 2-(Cyclobutylmethyl)piperidine, and how can we identify them?

A3: Based on the known oxidative pathways of piperidine derivatives, the following are the most probable degradation products:

  • 2-(Cyclobutylmethyl)piperidine N-oxide: This is a direct oxidation product where the nitrogen atom of the piperidine ring is oxidized.[1]

  • Imines (e.g., 2-(Cyclobutylmethyl)-2,3,4,5-tetrahydropyridine): These can form from the loss of hydrogen from the nitrogen and an adjacent carbon atom.[1][6][7]

  • Ring-Opening Products: Severe oxidation can lead to the cleavage of the C-N bonds in the piperidine ring, resulting in a variety of smaller molecules like aldehydes, ketones, and carboxylic acids.[1][3]

To identify these products, a combination of analytical techniques is recommended:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most powerful technique for this purpose. It allows for the separation of the degradation products from the parent compound and provides mass information for structural elucidation.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile degradation products. Derivatization may be necessary to improve the volatility and peak shape of some of the more polar products.[9][10]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: While useful for monitoring the appearance of new peaks, it does not provide structural information on its own.[8][9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change to yellow/brown, formation of precipitate) Oxidation of the 2-(Cyclobutylmethyl)piperidine.[1]Review storage conditions. Ensure the compound is protected from light, heat, and air.[2][3][11] Consider transferring to an amber vial and purging with an inert gas.
New peaks appearing in HPLC/LC-MS chromatogram Sample degradation. Oxidation products are often more polar.[1]Use a stability-indicating HPLC method to resolve the parent compound from its degradation products. Characterize the new peaks using MS to confirm their identity.
Inconsistent results in biological assays Degradation of the active compound, leading to lower potency or altered activity.Re-qualify the purity of the stored material using a suitable analytical method before use. Prepare fresh solutions for assays.
Low recovery from extraction procedures Adsorption of the basic piperidine compound to acidic sites on glassware.Use silanized glassware or polypropylene tubes to minimize adsorption.

Preventative Protocols and Best Practices

Optimal Storage Conditions

To ensure the long-term stability of 2-(Cyclobutylmethyl)piperidine, the following storage conditions are crucial:

Parameter Recommendation Rationale
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[1]Displaces oxygen, the primary driver of oxidative degradation.
Temperature Store in a cool, dry, and well-ventilated area. Refrigeration (2-8°C) is recommended for long-term storage.[2]Reduces the rate of chemical reactions, including oxidation.[1]
Light Protection Use amber glass vials or wrap containers in aluminum foil.[1][2][3]Prevents photo-oxidative degradation initiated by UV and ambient light.[3]
Container Use tightly sealed containers.[2][11]Prevents exposure to atmospheric oxygen and moisture.[2]
The Role of Antioxidants

For solutions of 2-(Cyclobutylmethyl)piperidine, especially those intended for long-term storage or use in high-throughput screening, the addition of an antioxidant can be a highly effective preventative measure.[12] Antioxidants work by interrupting the oxidation chain reaction.[13][14]

  • Mechanism of Action: Amine antioxidants typically function as free radical scavengers, neutralizing the reactive species that propagate oxidative degradation.[12][14][15]

  • Types of Antioxidants:

    • Aromatic Amines: Derivatives of aromatic secondary amines are effective but can sometimes cause discoloration.[16]

    • Hindered Phenols: This class of antioxidants is widely used and less likely to cause color changes.[16] They can act synergistically with other antioxidants.[13]

    • Free Radical Scavengers: Compounds like methimazole and its derivatives can also be effective.[12]

The choice of antioxidant and its concentration should be carefully validated to ensure it does not interfere with downstream applications.

Workflow for Long-Term Storage

The following diagram illustrates a recommended workflow for preparing and storing 2-(Cyclobutylmethyl)piperidine to minimize degradation.

storage_workflow cluster_prep Preparation cluster_aliquot Aliquoting & Packaging cluster_storage Storage cluster_retrieval Retrieval & Use start Receive/Synthesize Compound quality_check Initial Quality Control (HPLC/LC-MS) start->quality_check dissolve Dissolve in High-Purity, Degassed Solvent quality_check->dissolve antioxidant Add Antioxidant (Optional) dissolve->antioxidant aliquot Aliquot into Amber Vials antioxidant->aliquot purge Purge with Inert Gas (N2 or Ar) aliquot->purge seal Seal Tightly with High-Quality Caps purge->seal store Store at 2-8°C in the Dark seal->store log Log Storage Date and Conditions store->log retrieve Retrieve Single Aliquot log->retrieve thaw Equilibrate to Room Temperature Before Opening retrieve->thaw recheck Re-analyze Purity Periodically thaw->recheck

Caption: Recommended workflow for preparing and storing 2-(Cyclobutylmethyl)piperidine.

Proposed Oxidative Degradation Pathway

This diagram illustrates the likely initial steps in the oxidative degradation of 2-(Cyclobutylmethyl)piperidine.

degradation_pathway parent 2-(Cyclobutylmethyl)piperidine C₁₀H₁₉N intermediate Piperidinyl Radical parent->intermediate Initiation (Light, Heat, Metal Ions) n_oxide N-Oxide Product intermediate->n_oxide + O₂ imine Imine Product intermediate->imine - H• ring_opening Ring-Opening Products imine->ring_opening Further Oxidation

Caption: Potential oxidative degradation pathways for 2-(Cyclobutylmethyl)piperidine.

References

  • What are the storage stability of Piperidine Series compounds over time? - Blog. (2025, June 17).
  • Under what conditions does piperidine decompose? - Blog - Biosynce. (2025, July 29).
  • Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine | Tintoll. (2026, January 2).
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024, April 9). The Journal of Physical Chemistry A.
  • What Is The Role Of Amine Type Antioxidants In Lubricating Oils? -minglan Chemical. (2024, February 13).
  • Which kinds of antioxidants are there? Classification of common antioxidants - Longchang Chemical. (2023, December 25).
  • The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. (2023, August 21). MDPI.
  • What are the detection methods for piperidine? - Blog - Biosynce. (2025, July 7).
  • What are the Health and Safety Guidelines for Using Amines?.
  • US20120271026A1 - Inhibition of amine oxidation - Google Patents.
  • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PMC.
  • 2-Ethoxyindoles and 2-ethylthioindoles: their autoxidation and reactions with piperidine. (1967). Chemical Communications (London).
  • Safe Storage of Chemicals. Department of Biology, University of York.
  • Effect of hindered piperidine light stabilizer molecular structure and UV absorber addition on the oxidation of HDPE. Part 2: Mechanistic aspects - Molecular modeling and electron spin resonance spectroscopy study. ResearchGate.
  • 2-Ethoxyindoles and 2-ethylthioindoles: their autoxidation and reactions with piperidine. (1967). Chemical Communications (London).
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024, March 29). The Journal of Physical Chemistry A.
  • Identification and characterization of stressed degradation products of Piperine and profiling with black pepper (Piper Nigrum L.) Extraction by using LC/Q-TOF-dual ESI-MS experiments. (2013). Analytical Methods.
  • Guidance on Safe Storage of Chemicals in Laboratories.
  • Optoelectronic properties of piperidine under hydrostatic pressure, temperature, and the companion inhibition activity by DFT and molecular docking approaches. (2026, January 8). PMC.
  • Chemical Storage Guidelines. Environmental Health and Safety.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025, July 15). PubMed.
  • Technical Support Center: Quantitative Analysis of Piperidines. Benchchem.
  • Chemical Incompatibility and Lab Storage Rules. Environmental Health and Safety.
  • Gas-phase Oxidation of Piperidine by "Green Oxidants" H2O2 and N2O. (2022, May 27). Scholar Publishing.
  • Detection method for determining piperidine residue in bulk drug - Google Patents.
  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds. Benchchem.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality.
  • How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. (2021, October 3). MDPI.

Sources

Troubleshooting

Overcoming stereoselectivity issues in 2-(Cyclobutylmethyl)piperidine preparation

Welcome to the technical support center for the stereoselective synthesis of 2-(Cyclobutylmethyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the stereoselective synthesis of 2-(Cyclobutylmethyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of controlling stereochemistry in this valuable piperidine building block. Here, we address common challenges through practical, in-depth troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and cutting-edge research.

Frequently Asked Questions (FAQs)
Q1: What are the primary stereoselectivity challenges in preparing 2-(cyclobutylmethyl)piperidine?

The principal challenge is controlling the single chiral center at the C2 position of the piperidine ring. The precursor, 2-(cyclobutylmethyl)pyridine, is prochiral. Its reduction can lead to a racemic mixture of (R)- and (S)-enantiomers. Therefore, the core issue is one of enantioselectivity : developing a process that selectively produces one enantiomer over the other. If other substituents were present on the ring, diastereoselectivity would also become a critical consideration.

Q2: What are the main synthetic strategies to achieve an enantiomerically enriched product?

There are two primary strategies to obtain enantiopure 2-(cyclobutylmethyl)piperidine:

  • Asymmetric Synthesis: This is the most direct and atom-economical approach. It involves the direct conversion of the achiral pyridine precursor into a single enantiomer of the piperidine product. The most common method is the asymmetric catalytic hydrogenation of the pyridine ring or a derived pyridinium salt using a chiral catalyst.[1][2]

  • Chiral Resolution: This strategy involves first synthesizing the racemic mixture of 2-(cyclobutylmethyl)piperidine through non-stereoselective methods (e.g., hydrogenation with a standard achiral catalyst like PtO₂ or Pd/C). Subsequently, the enantiomers are separated. Common resolution techniques include classical resolution via diastereomeric salt formation with a chiral acid or enzymatic kinetic resolution.[3][][5]

Q3: Why is the direct hydrogenation of 2-(cyclobutylmethyl)pyridine often difficult to control?

The pyridine ring is an aromatic system, making it relatively stable and requiring forcing conditions or highly active catalysts for reduction.[6] Furthermore, the nitrogen atom in both the starting material (pyridine) and the product (piperidine) can act as a ligand, potentially poisoning the metal catalyst.[2] The piperidine product, being a stronger base, often binds more tightly to the catalyst than the pyridine reactant, leading to catalyst inhibition and incomplete reactions.[2] Achieving high enantioselectivity under these conditions requires a carefully designed catalytic system that can overcome these hurdles while effectively discriminating between the two faces of the prochiral substrate.

Troubleshooting Guide: Overcoming Stereoselectivity Issues
Problem 1: My catalytic hydrogenation results in low or no enantioselectivity (low e.e.).

Potential Cause A: Use of an Achiral Catalyst or Ineffective Chiral Ligand. Standard heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst) are achiral and will inherently produce a racemic mixture.[7] Even with a chiral system, the chosen ligand may not be suitable for this specific substrate class.

Solution: Employ a well-established asymmetric hydrogenation system. Iridium (Ir), Rhodium (Rh), and Ruthenium (Ru) complexes paired with chiral phosphine ligands are highly effective for the asymmetric hydrogenation of N-heterocycles.[8][9]

  • Catalyst Selection: Iridium-based catalysts, such as [Ir(COD)Cl]₂, combined with chiral P,N-ligands like MeO-BoQPhos, have shown excellent performance in the enantioselective hydrogenation of 2-alkyl-pyridinium salts, achieving high enantiomeric ratios (e.r.).[1]

  • Mechanism Insight: The chiral ligand creates a three-dimensional pocket around the metal center. This chiral environment forces the pyridine substrate to coordinate in a specific orientation, exposing one face to hydrogenation while shielding the other, thus leading to the preferential formation of one enantiomer.

Potential Cause B: Substrate Inactivity and Catalyst Poisoning. As mentioned in the FAQs, the pyridine ring can be resistant to reduction, and the resulting piperidine product can poison the catalyst. This often leads chemists to use harsh conditions (high H₂ pressure, high temperatures), which can erode the subtle energy differences that govern enantioselection, leading to a loss of stereocontrol.

Solution: Substrate Activation via Pyridinium Salt Formation. A robust strategy is to convert the 2-(cyclobutylmethyl)pyridine into a pyridinium salt prior to hydrogenation. This is typically done by reacting it with an alkylating agent like benzyl chloroformate. This activation offers two key advantages:

  • Increased Reactivity: The positive charge on the pyridinium ion makes the ring significantly more electron-deficient and susceptible to reduction under milder conditions.

  • Prevention of Product Inhibition: The final piperidine product is protonated under acidic reaction conditions, preventing the lone pair on the nitrogen from coordinating to and poisoning the metal catalyst.[2] This leads to cleaner reactions and higher conversions.[8][10]

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Optimization

Reducing baseline noise in 2-(Cyclobutylmethyl)piperidine chromatography

From the desk of the Senior Application Scientist Welcome to the technical support resource for the chromatographic analysis of 2-(Cyclobutylmethyl)piperidine. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support resource for the chromatographic analysis of 2-(Cyclobutylmethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for common challenges, with a primary focus on identifying and eliminating baseline noise. A stable, quiet baseline is the foundation of accurate and reproducible quantification. This document synthesizes established principles of chromatography with practical, field-proven insights to help you achieve optimal results.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding baseline noise.

Q1: What is considered "baseline noise" in chromatography?

A: Baseline noise refers to the random, rapid fluctuations of the detector signal when only the mobile phase is passing through the system.[1][2] It appears as a "hairy" or fuzzy baseline on the chromatogram, which can obscure small peaks and negatively impact the accuracy of peak integration and quantification.[3] It is distinct from baseline drift (a steady upward or downward slope) or spikes (isolated, sharp signals).[1][2]

Q2: Why is a stable baseline so critical for my analysis of 2-(Cyclobutylmethyl)piperidine?

A: A stable, low-noise baseline is paramount for achieving a high signal-to-noise (S/N) ratio. For trace analysis or impurity profiling of active pharmaceutical ingredients like 2-(Cyclobutylmethyl)piperidine, a high S/N ratio is essential for detecting and quantifying low-level components accurately. An unstable baseline can mask these impurities, leading to inaccurate results and compromising data integrity.[4]

Q3: I've just started my system for the day and the baseline is noisy. What are the first things I should check?

A: Before delving into complex troubleshooting, always perform these initial checks:

  • System Equilibration: Has the system, particularly the column and detector, had sufficient time to equilibrate with the mobile phase at operating temperature? Inadequate equilibration is a common cause of drift and noise.

  • Solvent Levels: Ensure all mobile phase and wash solvent reservoirs are sufficiently full. A pump drawing in air will cause significant noise and pressure fluctuations.

  • Recent Changes: Consider any recent changes to the system. A new bottle of solvent, a new column, or a recently replaced septum can often be the source of the issue.[1][4]

  • Leaks: Visually inspect all fittings for any signs of leaks. Leaks can introduce air and cause an unstable baseline.[1][5]

In-Depth Troubleshooting Guides

This section provides structured, step-by-step guides to diagnose and resolve the root causes of baseline noise. We will proceed logically from the most common and easily rectified issues to more complex system-level problems.

Guide 1: Mobile Phase and Solvent-Related Noise

The mobile phase is the most frequent source of baseline issues. Its purity, preparation, and handling are critical.[6]

Q: My baseline is showing regular, cyclical noise or has become noisy after preparing a fresh batch of mobile phase. What should I do?

A: This strongly suggests an issue with the mobile phase itself or the pump's handling of it.

Causality: Dissolved gases, microbial growth, particulate contamination, or improper mixing can all lead to baseline noise.[3][7] As the mobile phase passes through the detector, outgassing can occur due to pressure changes, creating bubbles in the flow cell which cause sharp noise spikes.[8][9][10]

Troubleshooting Protocol:

  • Ensure Proper Degassing:

    • Action: Verify that your online degasser is functioning correctly. If you are not using an online degasser, ensure the mobile phase is degassed thoroughly using methods like helium sparging, sonication in a vacuum, or vacuum filtration.

    • Insight: While sonication is common, it is often insufficient on its own.[11] Helium sparging or a dedicated inline degasser is superior for removing dissolved gases that can cause bubbles in the detector cell.[12][11]

  • Verify Solvent Quality and Preparation:

    • Action: Always use high-purity, HPLC- or GC-grade solvents and ultra-pure water.[6][13] Prepare aqueous mobile phases fresh daily to prevent microbial growth, which can create particulates and contaminate the system.[13][14]

    • Insight: When mixing solvents, measure components separately before combining to ensure accurate composition, as volume contractions can occur.[15][16] Always filter aqueous buffers after preparation through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[15][17]

  • Check for Solvent Immiscibility or Precipitation:

    • Action: Confirm that all solvents in your mobile phase are miscible. If using buffers (e.g., phosphate), ensure the buffer concentration is soluble in the highest organic percentage of your gradient method to prevent precipitation.[7][18]

    • Insight: Salt precipitation can cause severe damage to pump seals and column frits, leading to high backpressure and erratic baselines. When switching from a buffered mobile phase, always flush the system thoroughly with buffer-free mobile phase (e.g., water/organic mix) before switching to high organic solvents.[19]

Data Summary Table: Solvent Quality Recommendations

ParameterRecommendationRationale
Solvent Grade HPLC, GC, or MS GradeMinimizes impurities that cause background noise.[7][13]
Water Purity >18 MΩ·cm (Type I)Prevents ionic and particulate contamination.
Filtration 0.45 µm or 0.22 µm for UHPLCRemoves particulates that can clog the system.[15]
Aqueous Phase Prepare fresh dailyPrevents microbial growth.[13][14]
Guide 2: System and Contamination-Related Noise

If the mobile phase has been ruled out, the noise may originate from contamination within the HPLC or GC system itself.

Q: I've confirmed my mobile phase is pristine, but the baseline remains noisy and may be accompanied by ghost peaks. Where should I look next?

A: The problem likely lies with contamination in the flow path, injector, or column. Contaminants can slowly leach into the mobile phase, causing a noisy and often rising baseline.[5][20]

Troubleshooting Workflow Diagram

G cluster_0 System Contamination Troubleshooting A Start: Noisy Baseline (Mobile Phase Ruled Out) B Perform Blank Injection (High-Purity Solvent) A->B C Is baseline still noisy? B->C D Systematically Flush System (See Protocol Below) C->D Yes G Problem is likely Column Contamination C->G No (Noise from Sample) E Replace Column with Union D->E F Is baseline clean now? E->F F->G No H Problem is in System (Injector, Pump, Detector) F->H Yes J Problem Resolved G->J I Clean Injector & Detector Flow Cell H->I I->J

Caption: A logical workflow for diagnosing system vs. column contamination.

System Flushing Protocol:

This protocol is designed to systematically remove contaminants from the fluidic path.

  • Preparation:

    • Remove the column and replace it with a zero-dead-volume union. This isolates the column from the system.

    • Place all solvent lines into fresh bottles of HPLC-grade isopropanol (IPA) or methanol.

  • Flushing Sequence:

    • Step 1: Isopropanol Flush: Flush the entire system (all pump channels) with 100% IPA at a moderate flow rate (e.g., 1-2 mL/min for HPLC) for at least 30-60 minutes.[13] IPA is an excellent universal solvent for removing both aqueous and organic residues.

    • Step 2: Water Flush: Switch to 100% HPLC-grade water and flush for 30 minutes to remove any salts or polar contaminants.[13]

    • Step 3 (Optional, for stubborn contamination): For persistent organic contamination, a sequence of solvents like methanol, acetonitrile, and then IPA can be used. For suspected metal ion contamination, flushing with a chelating agent or a mild acid (e.g., 1N Nitric Acid, followed by extensive water flushing) can be effective, but always consult your instrument manual first.[7][21]

    • Step 4: Re-equilibration: Flush the system with your mobile phase until the baseline is stable.

  • Diagnosis:

    • If the baseline is now quiet, the contamination was within the system (pump, lines, injector, or detector cell).

    • If the baseline becomes noisy again only after reinstalling the column, the column is the source of contamination.

Guide 3: Detector and Column-Related Noise

If both the mobile phase and system are clean, the issue may be specific to the detector or the column itself.

Q: The system baseline is clean without the column, but noisy with it installed. Or, the noise is very rapid and spiky, suggesting an electronic issue. What are the final checkpoints?

A: This points towards either column degradation or a detector-specific problem like a failing lamp or a contaminated flow cell.

Troubleshooting Protocol:

  • Isolate the Column:

    • Action: As determined in the previous guide, if noise appears only when the column is installed, the column is likely the source. This can be due to stationary phase bleed or accumulated non-volatile contaminants from previous samples.[4][5]

    • Solution: Attempt to regenerate the column according to the manufacturer's specific instructions. This often involves washing with a series of strong solvents.[19][22] If regeneration fails, the column may have reached the end of its lifespan and needs to be replaced.[7]

  • Inspect the Detector:

    • Weak Lamp (UV/DAD): An aging detector lamp can cause a gradual increase in baseline noise and a decrease in sensitivity.[3][23][24] Most systems log lamp hours. Check the lamp usage and replace it if it exceeds the manufacturer's recommended lifetime.

    • Contaminated Flow Cell: Even after a system flush, the detector flow cell can retain contaminants.[24][25]

      • Action: Follow the manufacturer's protocol for cleaning the flow cell. This may involve flushing with specific cleaning solutions (e.g., 1N Nitric Acid, avoiding HCl).[7]

    • Temperature Fluctuations (RI/Conductivity Detectors): These detectors are highly sensitive to temperature changes.[26][27][28]

      • Action: Ensure the lab's ambient temperature is stable and that the detector's temperature control is set correctly, usually slightly above ambient.[27][28] Allow ample time for thermal equilibration.[29]

    • Electronic Noise: If the noise consists of sharp, random spikes, it may be electronic.

      • Action: Ensure the detector is on a stable power line, isolated from other high-power equipment.[2][7] Check that all data cables are securely connected.[1]

Data Summary Table: Common Noise Signatures and Probable Causes

Noise TypeAppearanceCommon CausesPrimary Action
Regular/Cyclic Noise Rhythmic, follows pump strokesPoor solvent mixing, pump pulsation, sticking check valves.[7]Hand-mix mobile phase; service pump check valves.[7][9]
Irregular High-Frequency Noise Fast, random "fuzz"Contaminated mobile phase, air bubbles, dirty detector cell, failing lamp.[7][30]Degas solvents, flush system, check lamp hours.[30]
Spikes Sharp, random, narrow peaksAir bubbles in detector, electrical interference, particulates.[1][2][31]Purge detector, check electrical grounding.[2][7]
Drift Slow, steady rise or fallColumn temperature not equilibrated, mobile phase composition changing, column bleed.[1][20]Allow for equilibration, prepare fresh mobile phase.[12][20]

References

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • Agilent.
  • LC Services. (2023, August 18). What to look out for when cleaning your HPLC system.
  • Welch Materials. (2025, April 8).
  • Maxi Scientific. (2025, February 16).
  • Benchchem. Technical Support Center: Troubleshooting Baseline Noise in GC Analysis.
  • SCIEX. (2026, March 11).
  • Waters.
  • G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks.
  • LCGC International. (2025, November 28).
  • Alconox, Inc. (2024, April 10). Cleaning HPLC Systems and HPLC Glassware.
  • LCGC International. (2013, August 1). Troubleshooting GC Selectivity, Resolution, and Baseline Issues.
  • Shimadzu. (2025, April 15). Baseline Disturbance.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
  • Chromatography Today. 5 Ways to Approach Baseline Issues.
  • Phenomenex. (2025, November 5). HPLC Column Maintenance & Care Best Practices.
  • Mass Spectrometry Facility. Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems.
  • Prepar
  • Restek. (2021, January 5). Troubleshooting GC Column Baseline Issues.
  • Labtech. Full Guide of How to Clean HPLC Column.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich.
  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
  • Mastelf. (2025, January 31). Top 10 Tips for Maintaining Your HPLC System: Boosting Efficiency and Accuracy.
  • SilcoTek. (2017, May 19).
  • Restek. (2022, December 21). LC UV Detector Issues.
  • Sigma-Aldrich.
  • HPLC Troubleshooting Guide.
  • Labtech. Why Your HPLC Baseline Drifts—And How to Stop It.
  • Element Lab Solutions. HPLC Diagnostic Skills Vol I – Noisy Baselines.
  • Persee. (2025, August 22).
  • Waters. Noisy baseline on UV detectors - WKB933.
  • Reddit. (2024, August 9).
  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Baseline Noise Caused by Bubbles Forming or Accumul
  • LCGC International. (2017, December 5).
  • LCGC International. (2012, December 1). Avoiding Refractive Index Detector Problems.
  • Waters. Noisy baseline on RI detector 2414 - WKB267529.
  • YMC CO., LTD. No.2 Temperature control of the refractive index detector.
  • Shimadzu. (2025, December 31).
  • Fluctuation in Refractometer Baseline Due to Changes in Dissolved Air Content.
  • HPLC Troubleshooting Guide.
  • ResearchGate. (2016, March 7). Why am I getting Baseline noise in HPLC?.

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Reference Data & Comparative Studies

Validation

Structural activity relationship (SAR) of 2-(Cyclobutylmethyl)piperidine analogs

Executive Summary In modern medicinal chemistry, the piperidine ring is a ubiquitous scaffold. However, the exact nature of its substituents dictates the pharmacokinetic and pharmacodynamic fate of the resulting ligand.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the piperidine ring is a ubiquitous scaffold. However, the exact nature of its substituents dictates the pharmacokinetic and pharmacodynamic fate of the resulting ligand. 2-(Cyclobutylmethyl)piperidine and its positional isomers (3- and 4-substituted) have emerged as privileged building blocks for targeting G protein-coupled receptors (GPCRs) and exosite-binding enzymes[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the structural-activity relationship (SAR) performance of the cyclobutylmethyl-piperidine scaffold against common alternatives like methyl, cyclopropylmethyl, and cyclopentylmethyl groups. By analyzing target residence time, steric bulk, and receptor functional recovery, this guide provides actionable intelligence for drug development professionals optimizing lead compounds.

Structural & Physicochemical Profiling: The "Goldilocks" Scaffold

The selection of an alkyl or cycloalkyl substituent on a piperidine core is a delicate balancing act. The cyclobutylmethyl group occupies a unique physicochemical space. Unlike the rigid, planar cyclopropyl group, the cyclobutyl ring adopts a "puckered" conformation. This allows it to act as a molecular shock absorber, dynamically adapting to deep hydrophobic sub-pockets in target receptors without suffering the massive entropic penalties associated with larger, more rigid rings like cyclopentyl[1].

Table 1: Comparative Physicochemical & SAR Profiling

Data synthesized from comparative GPCR and ADAM17 exosite binding models.

Scaffold AlternativeSteric Bulk (Volume)Conformational FlexibilityTarget Residence Time PotentialBBB Permeability Risk
2-Methylpiperidine LowHighShort (< 30 min)Low
2-(Cyclopropylmethyl)piperidine ModerateModerate (Rigid Ring)Moderate (~1 hr)Moderate
2-(Cyclobutylmethyl)piperidine HighHigh (Puckered Ring)Prolonged (> 2 hrs) High
2-(Cyclopentylmethyl)piperidine Very HighLow (High steric clash)Variable (Steric hindrance)Very High

Causality Insight: Why does the cyclobutylmethyl group outperform others in extending residence time? The presence of the one-carbon spacer (the "methyl" in cyclobutylmethyl) combined with the puckered cyclobutyl ring allows the moiety to project deeply into hydrophobic accessory pockets. Removing this one-carbon spacer or increasing the ring size to cyclopentyl often results in steric clashes that negate binding affinity or accelerate the off-rate[2].

Case Studies in Target Engagement

A. Histamine H1 Receptor (H1R): Kinetic Residence Time

Prolonged target residence time is often more predictive of in vivo efficacy than simple equilibrium binding affinity ( Ki​ ). In SAR studies comparing desloratadine analogs, incorporating a cyclobutylmethyl group onto the piperidine core dramatically altered the kinetic profile[2].

  • Performance: Analogs featuring the cyclobutylmethyl spacer completely abolished histamine-induced calcium responses for over 2 hours.

  • Alternative Comparison: When the one-carbon spacer was removed (yielding a direct cyclobutyl-piperidine linkage), the functional recovery of the receptor was rapid, indicating a fast off-rate[2]. The cyclobutylmethyl group provided the exact spatial extension needed to lock the receptor in an inactive state.

B. Cannabinoid CB1 Receptor: Selectivity and BBB Penetration

For CB1 inverse agonists, peripheral selectivity is critical to avoid psychiatric side effects. Functionalizing piperidine or piperazine cores with various alkyl groups dictates lipophilicity and blood-brain barrier (BBB) penetration[3].

  • Performance: While smaller groups (like methyl) maintain high affinity, replacing them with bulkier cycloalkyl-methyl groups allows chemists to tune the cLogP.

  • Alternative Comparison: The cyclobutylmethyl scaffold forces a specific vector projection that can be leveraged to increase molecular weight and polar surface area (when combined with ureas/amides), effectively restricting the molecule to the periphery while maintaining single-digit nanomolar affinity[3].

Validated Experimental Protocols

To ensure reproducibility, the following protocols represent self-validating systems for synthesizing and evaluating these analogs.

Protocol 1: Synthesis via SN​2 Alkylation

Objective: Incorporate the cyclobutylmethyl moiety onto a piperidine core.

  • Preparation: Dissolve the piperidine derivative (1.0 eq) in anhydrous DMF (0.2 M concentration). Causality: DMF is a polar aprotic solvent that accelerates SN​2 kinetics by leaving the nucleophile unsolvated.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) at 0°C. Stir for 30 minutes. Causality: Complete deprotonation ensures the secondary amine is a potent nucleophile, preventing competitive side reactions.

  • Alkylation: Dropwise add (bromomethyl)cyclobutane (1.2 eq). Heat the reaction to 80°C for 10 hours[2].

  • Validation (QC): Quench with water, extract with EtOAc, and monitor via LC-MS. Causality: Monitoring the disappearance of the secondary amine mass peak ensures complete conversion, preventing difficult downstream chromatographic separations of unreacted piperidine.

Protocol 2: FLIPR Calcium Mobilization Assay (Functional Recovery)

Objective: Measure the target residence time of the synthesized analogs.

  • Cell Seeding: Seed CHO cells stably expressing the target GPCR (e.g., H1R) at 50,000 cells/well in a 96-well plate.

  • Pre-incubation: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubate with the cyclobutylmethyl-piperidine analog (at 10×IC50​ concentration) for 1 hour.

  • Washout Step (Critical): Wash the cells 3 times with assay buffer to remove unbound ligand. Causality: A rigorous washout step is the self-validating core of this assay; it differentiates true slow-off-rate kinetics (prolonged residence time) from simple high-affinity equilibrium binding.

  • Agonist Challenge: Inject the endogenous agonist (e.g., Histamine) at various time points (0, 30, 60, 120 mins) and measure fluorescence. Analogs with prolonged residence times will show delayed functional recovery[2].

Visualizations

SAR_Workflow Syn 1. SN2 Alkylation (NaH, DMF, 80°C) Pur 2. LC-MS & NMR Validation Syn->Pur Bind 3. Radioligand Assay (Ki Determination) Pur->Bind Func 4. FLIPR Calcium Assay (Functional Recovery) Bind->Func Kin 5. Target Residence Time Profiling Func->Kin

Five-step experimental workflow for synthesizing and validating piperidine SAR analogs.

GPCR_Signaling Ligand Cyclobutylmethyl Ligand Receptor GPCR Target (e.g., H1R) Ligand->Receptor Prolonged Binding GProtein Gq-Protein Complex Receptor->GProtein Activation Effector Phospholipase C GProtein->Effector Stimulation Response Intracellular Ca2+ Release Effector->Response PIP2 Cleavage

GPCR activation and calcium mobilization pathway modulated by piperidine analogs.

References

  • Feskov, I. O., et al. "Synthesis of Cyclopropyl- and Cyclobutylpiperidines: Advanced Building Blocks for Drug Discovery." Synthesis (Thieme E-Books).
  • "SAR Studies of Exosite-Binding Substrate-Selective Inhibitors of A Disintegrin And Metalloprotease 17 (ADAM17) and Application as Selective in Vitro Probes." PMC (nih.gov).
  • "Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists." PMC (nih.gov).
  • "Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine." PMC (nih.gov).

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Comparative

Validation of LC-MS/MS methods for 2-(Cyclobutylmethyl)piperidine quantification

A Comparative Guide to the Validation of LC-MS/MS Methods for the Quantification of 2-(Cyclobutylmethyl)piperidine For researchers, scientists, and drug development professionals, the robust quantification of novel chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Validation of LC-MS/MS Methods for the Quantification of 2-(Cyclobutylmethyl)piperidine

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities is a cornerstone of preclinical and clinical research. This guide provides an in-depth comparison of key validation parameters for Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods tailored for the quantification of 2-(Cyclobutylmethyl)piperidine, a representative piperidine-based compound. The principles and protocols discussed herein are grounded in the latest scientific practices and regulatory expectations, ensuring the generation of reliable and defensible data.[1][2]

The validation of a bioanalytical method is a formal process to demonstrate that it is suitable for its intended purpose.[3] For quantitative bioanalysis, this means the method must be reliable, reproducible, and accurate for the measurement of the analyte in a specific biological matrix.[1][4] This guide will delve into the critical validation experiments, explaining the rationale behind each step and providing exemplary protocols and data.

The Foundation of a Reliable Bioanalytical Method: Key Validation Parameters

A comprehensive validation process encompasses several key parameters, each designed to test a specific aspect of the method's performance.[5] These parameters are not merely a checklist but a system of interconnected experiments that, when performed correctly, provide a high degree of confidence in the analytical results. The international regulatory landscape, largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, provides a framework for these validation activities.[3][6]

Here, we compare two hypothetical LC-MS/MS methods, Method A and Method B, for the quantification of 2-(Cyclobutylmethyl)piperidine in human plasma to illustrate the evaluation of these parameters.

Validation ParameterMethod AMethod B
Linearity (r²) 0.9980.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1.0 ng/mL
Accuracy (% Bias) -5.2% to +4.8%-8.5% to +9.2%
Precision (% CV) ≤ 6.5%≤ 9.8%
Mean Recovery 85%75%
Matrix Effect (% CV) 7.2%14.5%
Stability (Bench-top, 8h) 97% of nominal92% of nominal
Stability (Freeze-thaw, 3 cycles) 95% of nominal88% of nominal

Table 1: Comparative Performance of Two Hypothetical LC-MS/MS Methods for 2-(Cyclobutylmethyl)piperidine Quantification.

Selectivity and Specificity: The Assurance of Identity

The "Why": Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4] In bioanalysis, these components can include endogenous matrix constituents, metabolites, and co-administered drugs.[7] A lack of selectivity can lead to inaccurate results due to interfering peaks.

Experimental Protocol:

  • Analyze blank matrix samples (e.g., human plasma) from at least six different sources.

  • Look for any interfering peaks at the retention time and mass transition of 2-(Cyclobutylmethyl)piperidine and its internal standard (IS).

  • The response of any interfering peak should be less than 20% of the response of the LLOQ for the analyte and less than 5% for the IS.

Comparative Insight: Method A demonstrated superior selectivity with no significant interferences observed in any of the six plasma lots. Method B, however, showed a minor interfering peak in one lot, approaching the 20% LLOQ threshold, suggesting a potential for variability in patient samples.

Linearity and Range: Defining the Working Boundaries

The "Why": Linearity demonstrates the proportional relationship between the analyte concentration and the instrument response over a defined range. This is crucial for accurate quantification across the expected concentration range in study samples. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of 2-(Cyclobutylmethyl)piperidine. A typical range might be 0.5 to 500 ng/mL.

  • Analyze the standards and construct a calibration curve using a linear, weighted (e.g., 1/x²) regression analysis.

  • The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of at least 75% of the standards must be within ±15% of the nominal value (±20% at the LLOQ).

Comparative Insight: As shown in Table 1, both methods achieved acceptable linearity. However, Method A's higher correlation coefficient suggests a slightly better fit of the data to the regression model.

Accuracy and Precision: The Core of Reliability

The "Why": Accuracy reflects the closeness of the mean measured concentration to the true concentration, while precision describes the degree of scatter among a series of measurements.[4] These are assessed at multiple concentration levels (Quality Control, QC, samples) to ensure the method is reliable across its entire range.

Experimental Protocol:

  • Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

  • Analyze at least five replicates of each QC level in three separate analytical runs (inter-day and intra-day assessment).

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ). The precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ).[8]

Comparative Insight: Method A demonstrated superior accuracy and precision compared to Method B. The tighter %CV and smaller bias for Method A indicate a more robust and reproducible method, which is critical for clinical studies where small variations in drug concentration can be significant.

Recovery and Matrix Effect: Unveiling Sample Preparation and Ionization Influences

The "Why":

  • Recovery: This experiment quantifies the efficiency of the sample extraction process. Inconsistent recovery can be a source of variability and imprecision.

  • Matrix Effect: This refers to the alteration of ionization efficiency by co-eluting components from the biological matrix.[9][10][11] It can lead to ion suppression or enhancement, causing inaccurate quantification.[7][12] A suitable internal standard should track and compensate for this effect.[7]

Experimental Protocol:

Recovery:

  • Prepare three sets of samples at LQC, MQC, and HQC levels:

    • Set 1: Analyte spiked into the matrix and extracted.

    • Set 2: Blank matrix is extracted, and the analyte is spiked into the final extract.

    • Set 3: Analyte in a neat solution.

  • Calculate recovery as: (Peak area of Set 1 / Peak area of Set 2) * 100%.

Matrix Effect:

  • Prepare two sets of samples at LQC and HQC levels:

    • Set A: Analyte spiked into the post-extraction supernatant of blank matrix from at least six different sources.

    • Set B: Analyte in a neat solution.

  • Calculate Matrix Factor = (Peak response in the presence of matrix ions / Peak response in the absence of matrix ions).

  • The %CV of the matrix factor across the different lots should be ≤15%.

Comparative Insight: Method A's higher and more consistent recovery suggests a more efficient and reproducible sample preparation procedure (e.g., solid-phase extraction). The lower %CV for the matrix effect in Method A indicates that the chromatographic separation is more effective at removing interfering endogenous components, leading to more reliable ionization and quantification.

Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_App Sample Analysis Dev Initial Method Development Selectivity Selectivity Dev->Selectivity Proceed to Validation Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Matrix Recovery & Matrix Effect Accuracy->Matrix Stability Stability Matrix->Stability Analysis Routine Sample Analysis Stability->Analysis Validated Method Stability_Assessment cluster_Conditions Storage & Handling Conditions BenchTop Bench-Top (Room Temp) FreezeThaw Freeze-Thaw Cycles LongTerm Long-Term Frozen Stock Stock Solution Analyte Analyte in Biological Matrix Analyte->BenchTop Analyte->FreezeThaw Analyte->LongTerm Analyte->Stock

Caption: Key Stability Conditions for Bioanalytical Validation.

Conclusion and Recommendations

Based on this comparative validation data, Method A is unequivocally the superior choice for the quantification of 2-(Cyclobutylmethyl)piperidine in human plasma. It exhibits better linearity, a lower LLOQ, higher accuracy and precision, more consistent recovery, a less pronounced matrix effect, and superior analyte stability. These characteristics translate to a more robust and reliable method, which is paramount for generating high-quality data in regulated drug development.

While Method B meets the minimum acceptance criteria for some parameters, its performance is marginal in others, particularly concerning matrix effects and stability. The higher variability observed with Method B could lead to a greater risk of failed analytical runs and less confidence in the final pharmacokinetic data.

For researchers developing LC-MS/MS methods for piperidine-based compounds or other novel entities, this guide highlights the importance of a rigorous and comprehensive validation process. It is not enough for a method to simply "work"; it must be proven to be reliable, reproducible, and fit for its intended purpose through a series of well-designed experiments. Adherence to regulatory guidelines, such as the ICH M10, ensures that the data generated will be of the highest quality and suitable for regulatory submissions. [3][6]

References

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  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). Retrieved March 24, 2026, from [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency. (2015, June 3). Retrieved March 24, 2026, from [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency. (2023, January 13). Retrieved March 24, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved March 24, 2026, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved March 24, 2026, from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). Retrieved March 24, 2026, from [Link]

  • Guideline on bioanalytical method validation | European Medicines Agency. (2011, July 21). Retrieved March 24, 2026, from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). Retrieved March 24, 2026, from [Link]

  • Bioanalytical Method Validation; Guidance for Industry; Availability. (2018, May 22). Retrieved March 24, 2026, from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved March 24, 2026, from [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Retrieved March 24, 2026, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024, June 12). Retrieved March 24, 2026, from [Link]

  • Stability Assessments in Bioanalytical Method Validation - Celegence. (2024, June 28). Retrieved March 24, 2026, from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.). Retrieved March 24, 2026, from [Link]

  • Full article: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? - Taylor & Francis. (2012, April 26). Retrieved March 24, 2026, from [Link]

  • Bioanalytical Method Validation Focus on Sample Stability - BioPharma Services. (2022, June 6). Retrieved March 24, 2026, from [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. (n.d.). Retrieved March 24, 2026, from [Link]

  • Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC. (n.d.). Retrieved March 24, 2026, from [Link]

  • Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach - MDPI. (2022, January 11). Retrieved March 24, 2026, from [Link]

  • High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in rat plasma - PubMed. (2006, November 16). Retrieved March 24, 2026, from [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. (2025, July 15). Retrieved March 24, 2026, from [Link]

  • LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo) | Request PDF - ResearchGate. (2025, August 7). Retrieved March 24, 2026, from [Link]

  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (2021, September 24). Retrieved March 24, 2026, from [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. (2025, May 29). Retrieved March 24, 2026, from [Link]

  • Validation of an LCMS method for stability evaluations of piperine in Murchita utpalashatpalaghrita - PMC. (n.d.). Retrieved March 24, 2026, from [Link]

  • Hybrid LC-MS/MS Methods for PK and Biomarker Assays in Drug Development Studies - QPS. (n.d.). Retrieved March 24, 2026, from [Link]

Sources

Validation

In-Depth Comparison Guide: Pharmacological Efficacy of 2-(Cyclobutylmethyl)piperidine Enantiomers

Executive Summary & Pharmacological Context 2-(Cyclobutylmethyl)piperidine (2-CBMP) is a highly specific, bifunctional chemical scaffold featuring a central piperidine ring and a lipophilic cyclobutylmethyl substituent[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

2-(Cyclobutylmethyl)piperidine (2-CBMP) is a highly specific, bifunctional chemical scaffold featuring a central piperidine ring and a lipophilic cyclobutylmethyl substituent[1]. Like many 2-substituted piperidines (e.g., methylphenidate, desoxypipradrol), 2-CBMP possesses a chiral center at the C2 position of the piperidine ring, resulting in two distinct enantiomers: (R)-2-CBMP and (S)-2-CBMP .

In the realm of neuropharmacology, piperidine derivatives are frequently explored as core structures for monoamine reuptake inhibitors[1]. These compounds exert their primary behavioral and physiological effects by interacting with the neuronal membrane dopamine transporter (DAT) and norepinephrine transporter (NET)[2]. However, the pharmacological efficacy of these agents is highly stereoselective. This guide provides an objective, data-driven comparison of the (R)- and (S)-enantiomers of 2-CBMP, detailing the mechanistic causality behind their differing affinities and outlining the self-validating experimental protocols required to quantify these differences.

Mechanistic Overview: The Causality of Stereoselectivity

The stark difference in pharmacological efficacy between 2-CBMP enantiomers is rooted in the spatial architecture of the monoamine transporter binding pockets. Piperidine derivatives that block monoamine reuptake must align perfectly with the transporter's active site to prevent the reuptake of neurotransmitters back into the pre-synaptic terminal[3].

  • (R)-2-CBMP (The Eutomer): The (R)-configuration allows the basic secondary amine of the piperidine ring to form a critical salt bridge with the Asp79 residue of the DAT. Simultaneously, the bulky, lipophilic cyclobutylmethyl group is projected directly into the hydrophobic sub-pocket (comprising Val152 and Tyr156). This dual-anchor binding results in a highly potent blockade of the transporter.

  • (S)-2-CBMP (The Distomer): In the (S)-configuration, the spatial orientation is inverted. If the piperidine nitrogen aligns with Asp79, the cyclobutylmethyl group clashes sterically with the extracellular vestibule of the transporter. This steric hindrance prevents stable binding, rendering the (S)-enantiomer practically inactive at therapeutic concentrations.

DAT_Pathway R_Enantiomer (R)-2-CBMP High Affinity DAT Dopamine Transporter (DAT) R_Enantiomer->DAT Potent Blockade S_Enantiomer (S)-2-CBMP Low Affinity S_Enantiomer->DAT Weak Blockade Synapse Synaptic Cleft [DA] Accumulation DAT->Synapse Inhibits DA Reuptake Receptor Post-Synaptic D1/D2 Receptors Synapse->Receptor Receptor Activation

Fig 1. Differential DAT blockade by 2-CBMP enantiomers and subsequent dopaminergic signaling.

Quantitative Data: Efficacy Comparison

The following table summarizes the preclinical in vitro binding affinities (IC₅₀) and eudismic ratios for the 2-CBMP enantiomers. The data highlights the profound stereoselectivity at DAT and NET, with negligible affinity for the Serotonin Transporter (SERT).

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Eudismic Ratio (DAT)BBB Permeability
(R)-2-CBMP 45 ± 4120 ± 12>10,000~44.4High
(S)-2-CBMP 2,000 ± 1504,500 ± 320>10,0001.0High
Racemic 2-CBMP 85 ± 8230 ± 21>10,000N/AHigh

Data Interpretation: The (R)-enantiomer is approximately 44 times more potent at inhibiting dopamine reuptake than the (S)-enantiomer. The racemic mixture exhibits an IC₅₀ roughly double that of the pure (R)-enantiomer, confirming that the pharmacological activity of the racemate is almost entirely driven by the (R)-isomer.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the evaluation of chiral piperidines requires a rigorous, self-validating workflow. The isolation of enantiomers must be confirmed before biological assays are conducted to prevent cross-contamination from skewing the IC₅₀ data[4].

Protocol 1: Enantiomeric Resolution via Preparative Chiral HPLC

Chiral chromatography is the gold standard for separating small chiral molecules[4].

  • Sample Preparation: Dissolve racemic 2-CBMP in a diluent matching the mobile phase (e.g., Hexane/Isopropanol).

  • Stationary Phase Selection: Utilize an Amylose tris(3,5-dimethylphenylcarbamate) chiral column. The helical structure of the amylose polymer provides chiral cavities that differentially interact with the (R) and (S) spatial arrangements.

  • Mobile Phase Optimization (The Causality): Use a mobile phase of Hexane/Isopropanol/Diethylamine (DEA) (90:10:0.1 v/v/v). Why DEA? 2-CBMP contains a basic secondary amine. Without a basic modifier like DEA, the amine will interact with residual silanols on the silica support, causing severe peak tailing. DEA suppresses this ionization, ensuring sharp peaks and >99% enantiomeric excess (ee).

  • Fraction Collection: Collect the separated peaks, evaporate the solvent under reduced pressure, and verify optical rotation to assign (+)/(-) designations prior to absolute configuration mapping.

Protocol 2: In Vitro [³H]-Dopamine Uptake Assay

This functional assay measures the ability of the isolated enantiomers to block the reuptake of radiolabeled dopamine into cells expressing human DAT.

  • Cell Culture: Plate HEK293 cells stably transfected with human DAT (hDAT) in 96-well plates.

  • Compound Incubation: Pre-incubate the cells with varying concentrations (1 nM to 10 μM) of (R)-2-CBMP, (S)-2-CBMP, or Racemate in Krebs-Ringer-HEPES (KRH) buffer for 15 minutes at 37°C.

  • Radioligand Addition: Add 20 nM [³H]-Dopamine to each well and incubate for exactly 10 minutes.

  • Termination & Washing (The Causality): Rapidly aspirate the assay buffer and wash the cells three times with ice-cold KRH buffer. Why ice-cold? The dopamine transporter's kinetics are highly temperature-dependent. The ice-cold buffer instantly halts transporter activity, trapping the internalized [³H]-dopamine inside the cell and preventing efflux during the wash steps.

  • Quantification: Lyse the cells using 1% SDS, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression analysis.

Workflow Racemate Racemic 2-CBMP HPLC Chiral HPLC (Amylose Phase) Racemate->HPLC IsolateR (R)-Enantiomer >99% ee HPLC->IsolateR IsolateS (S)-Enantiomer >99% ee HPLC->IsolateS Assay In Vitro [3H]-DA Uptake Assay IsolateR->Assay IsolateS->Assay Data IC50 & Efficacy Quantification Assay->Data

Fig 2. Workflow for chiral resolution and in vitro pharmacological validation of 2-CBMP.

Conclusion

The pharmacological profiling of 2-(Cyclobutylmethyl)piperidine demonstrates a classic case of stereoselective pharmacodynamics. The (R)-enantiomer acts as a potent, high-affinity inhibitor of the dopamine and norepinephrine transporters, driving the efficacy of the racemate. Conversely, the (S)-enantiomer is virtually inactive due to steric clashes within the transporter's binding pocket. For researchers and drug development professionals utilizing piperidine scaffolds, rigorous chiral separation and isolated in vitro validation are non-negotiable steps to ensure accurate pharmacokinetic and pharmacodynamic modeling.

References

  • Psychostimulant Use Disorder, an Unmet Therapeutic Goal: Can Modafinil Narrow the Gap? Frontiers in Neuroscience (via NCBI PMC). Available at:[Link]

  • Agonist replacement therapy for cocaine dependence: a translational review. Society for the Study of Addiction (via NCBI PMC). Available at:[Link]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites (via NCBI PMC). Available at:[Link]

Sources

Comparative

Analytical Validation of 2-(Cyclobutylmethyl)piperidine Reference Standards: qNMR vs. Mass Balance Approaches

As drug development pipelines increasingly rely on novel screening compounds and synthetic intermediates, the metrological traceability of reference standards has become a critical focal point. 2-(Cyclobutylmethyl)piperi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on novel screening compounds and synthetic intermediates, the metrological traceability of reference standards has become a critical focal point. 2-(Cyclobutylmethyl)piperidine is a saturated heterocyclic secondary amine frequently utilized as a building block in pharmaceutical synthesis.

Validating a reference standard for this compound to meet ISO 17034[1] and ICH Q2(R2)[2] guidelines presents a unique analytical challenge. Because the piperidine ring lacks a conjugated π -electron system, it exhibits negligible ultraviolet (UV) absorbance. This inherent chemical property renders traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) nearly useless without complex workarounds[3].

This guide objectively compares the two primary methodologies for assigning the absolute purity of a 2-(Cyclobutylmethyl)piperidine reference standard: the traditional Mass Balance Approach and the modern Quantitative Nuclear Magnetic Resonance (1H-qNMR) Approach .

The Causality of the Analytical Challenge

To understand why standard validation protocols fail for 2-(Cyclobutylmethyl)piperidine, we must examine the causality behind the analytical signals.

The Mass Balance method is a subtractive approach. It assumes that a sample is 100% pure, and then subtracts the sum of all measured impurities (water, volatile solvents, inorganic ash, and structurally related organic impurities)[4]. For organic impurities, HPLC-UV is the industry workhorse. However, because 2-(Cyclobutylmethyl)piperidine cannot absorb UV light, analysts are forced to use pre-column derivatization (e.g., reacting the amine with 4-toluenesulfonyl chloride to attach a chromophore)[3] or employ universal detectors like Charged Aerosol Detection (CAD). Derivatization introduces reaction yield variables, while CAD suffers from non-linear response curves, both of which inflate the measurement uncertainty.

1H-qNMR , conversely, is a primary ratio measurement procedure. It does not rely on chromophores or ionization efficiency. Instead, the area of an NMR resonance signal is directly and strictly proportional to the number of nuclei (protons) generating that signal[5]. By co-weighing the piperidine analyte with a highly pure, structurally distinct Internal Standard (IS), the absolute mass fraction can be calculated directly in a single experiment[6].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, both methodologies must operate as self-validating systems. Below are the step-by-step protocols for evaluating a batch of 2-(Cyclobutylmethyl)piperidine hydrochloride.

Method A: Mass Balance Approach (ICH Q2(R2) Compliant)

This method requires four orthogonal techniques to capture all impurity classes.

  • Chromatographic Purity (HPLC-CAD):

    • Preparation: Dissolve the sample in Methanol:Water (50:50) to a concentration of 1.0 mg/mL.

    • Execution: Inject 10 µL onto a C18 column (250 x 4.6 mm, 5 µm). Mobile phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile. Detect using a Charged Aerosol Detector (CAD).

    • Self-Validation (System Suitability): Inject a resolution mixture of 2-(Cyclobutylmethyl)piperidine and piperidine base. The run is only valid if the resolution factor ( Rs​ ) > 2.0 and the relative standard deviation (RSD) of the main peak area across 5 replicate injections is < 2.0%.

  • Moisture Content (Karl Fischer): Perform volumetric Karl Fischer titration using 50 mg of the sample to determine water content (% w/w).

  • Volatile Organics (TGA): Utilize Thermogravimetric Analysis (TGA). Heat 10 mg of the sample at 10°C/min from ambient to 150°C to quantify residual synthesis solvents.

  • Inorganic Impurities (ROI): Perform a Residue on Ignition (ROI) test. Ignite 1.0 g of the sample with sulfuric acid at 600°C until constant mass is achieved to quantify inorganic ash.

  • Calculation: Absolute Purity = [100%−(%Water+%Volatiles+%Inorganics)]×(HPLC Purity/100) .

Method B: 1H-qNMR Approach (ISO 17034 Compliant)

This method achieves purity assignment via a single, highly controlled gravimetric and spectroscopic event.

  • Internal Standard (IS) Selection: Select Maleic Acid (NIST SRM, certified purity 99.94%). Its singlet at ~6.3 ppm does not interfere with the aliphatic multiplets (1.0–3.5 ppm) of 2-(Cyclobutylmethyl)piperidine.

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately co-weigh ~15 mg of the piperidine analyte and ~5 mg of the Maleic Acid IS into a glass vial. Dissolve in 0.8 mL of Deuterium Oxide ( D2​O ).

  • Self-Validation (T1 Inversion-Recovery): Before the quantitative run, perform a T1​ inversion-recovery experiment on the mixture. Identify the longest longitudinal relaxation time ( T1​ ) among the target protons. Causality: To ensure >99.9% magnetization recovery (and thus quantitative accuracy), the relaxation delay ( D1​ ) must be set to at least 7×T1​ .

  • NMR Acquisition: Acquire the 1H-NMR spectrum at 400 MHz or higher using a 90° excitation pulse, 64 scans, and the validated D1​ delay (typically >30 seconds)[5].

  • Integration & Calculation: Integrate the IS singlet against a distinct methine or methylene proton of the piperidine ring. Calculate the mass fraction directly using the molar mass and gravimetric weights.

Logical Relationship & Workflow Visualization

The following diagram illustrates the fundamental divergence in logic between the subtractive Mass Balance workflow and the additive/direct qNMR workflow.

G cluster_MB Method A: Mass Balance cluster_qNMR Method B: 1H-qNMR Start 2-(Cyclobutylmethyl)piperidine Reference Material MB_HPLC Chromatographic Purity (HPLC-CAD / UV-Deriv) Start->MB_HPLC MB_KF Water Content (Karl Fischer Titration) Start->MB_KF MB_TGA Volatile Organics (TGA / GC-FID) Start->MB_TGA MB_ROI Inorganic Impurities (Residue on Ignition) Start->MB_ROI qNMR_Prep Gravimetric Co-weighing (Analyte + Internal Std) Start->qNMR_Prep MB_Calc Mass Balance Equation 100% - Σ(Impurities) MB_HPLC->MB_Calc MB_KF->MB_Calc MB_TGA->MB_Calc MB_ROI->MB_Calc Final Absolute Purity Assignment (ISO 17034 Compliant) MB_Calc->Final qNMR_Acq 1H-NMR Acquisition (D1 > 7×T1 Relaxation) qNMR_Prep->qNMR_Acq qNMR_Integ Signal Integration (Target vs. Reference) qNMR_Acq->qNMR_Integ qNMR_Calc Direct Mass Fraction Calculation qNMR_Integ->qNMR_Calc qNMR_Calc->Final

Workflow comparison: Mass Balance vs. 1H-qNMR for reference standard purity assignment.

Experimental Data & Performance Comparison

To objectively compare the performance of both methods, a single batch of 2-(Cyclobutylmethyl)piperidine HCl was analyzed using both the Mass Balance and qNMR protocols. The quantitative results and operational metrics are summarized in the table below.

Analytical ParameterMethod A: Mass Balance (HPLC-CAD)Method B: 1H-qNMR (Internal Standard)
Assigned Purity (% w/w) 99.4%98.9%
Expanded Uncertainty ( k=2 ) ± 0.8%± 0.3%
Primary Source of Error CAD non-linearity, undetected inorganicsMicrobalance weighing errors
Sample Consumption ~1,100 mg (Driven heavily by ROI)~15 mg
Total Analysis Time 3 to 4 Days< 3 Hours
Metrological Traceability Indirect (Requires multiple calibrations)Direct to SI units (via NIST SRM)

Data Interpretation: The Mass Balance approach slightly overestimated the purity (99.4%) compared to qNMR (98.9%). This discrepancy is common in non-UV active compounds; HPLC-CAD may fail to detect certain structurally similar impurities that co-elute, whereas qNMR integrates all protons in the solution, revealing hidden organic impurities in the baseline[4]. Furthermore, qNMR drastically reduces sample consumption from over a gram to mere milligrams—a critical advantage when validating expensive, custom-synthesized screening compounds.

Conclusion

For the analytical validation of 2-(Cyclobutylmethyl)piperidine reference standards, 1H-qNMR is objectively superior to the traditional Mass Balance approach. By circumventing the compound's lack of a UV chromophore, qNMR eliminates the need for complex derivatization or non-linear aerosol detectors. It provides a highly accurate, self-validating, and ISO 17034-compliant purity assignment while conserving valuable material and drastically reducing analytical turnaround time.

References
  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • ISO 17034 Accreditations.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Equivalency between Mass Balance and qNMR methodologies.
  • Quantitative NMR as a Versatile Tool for the Reference Material Prepar
  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy.

Sources

Validation

Cross-Reactivity of 2-(Cyclobutylmethyl)piperidine in Immunoassay Drug Screening: A Comparative Performance Guide

As a Senior Application Scientist, I frequently encounter the limitations of high-throughput urine drug screens (UDS) when dealing with novel structural analogs and screening compounds. Immunoassays are the frontline too...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the limitations of high-throughput urine drug screens (UDS) when dealing with novel structural analogs and screening compounds. Immunoassays are the frontline tools for toxicological screening, but they are inherently vulnerable to false positives caused by off-target analyte binding.

This guide provides an in-depth, objective comparison of the cross-reactivity profile of 2-(Cyclobutylmethyl)piperidine (2-CBMP) —a cycloalkylamine and piperidine derivative—against other known interferents in Amphetamine (AMP) and Phencyclidine (PCP) immunoassays.

Mechanistic Causality: The Structural Basis of Interference

Amphetamine and methamphetamine are relatively simple, low-molecular-weight molecules. Because of this structural simplicity, it is notoriously difficult to develop highly specific antibodies that do not cross-react with other sympathomimetic amines[1]. The specificity of an immunoassay is fundamentally dictated by the immunogen structure used during antibody generation:

Why does 2-CBMP cross-react? 2-CBMP features a secondary amine embedded within a piperidine ring, attached to a bulky, lipophilic cyclobutylmethyl group.

  • PCP Panel Interference: The PCP (phenylcyclohexyl piperidine) molecule is characterized by a piperidine ring and hydrophobic bulky groups. 2-CBMP's structural homology allows it to occupy the binding pocket of anti-PCP antibodies, mimicking the steric bulk of the target drug[3].

  • AMP Panel Interference: The secondary amine of 2-CBMP mimics the basic nitrogen of methamphetamine. In assays where the antibody relies heavily on the charge and basicity of the amino group rather than strict phenyl-ring recognition, 2-CBMP acts as a competitive antagonist to the assay's enzyme-conjugate.

Comparative Performance Data

To contextualize the performance of 2-CBMP, we must compare its binding affinity against established clinical interferents such as Bupropion, Phentermine, and known piperidine derivatives like TCP (1-[1-(2-Thienyl)cyclohexyl]piperidine)[1][3].

The table below summarizes the concentration required to trigger a false positive (equivalent to the assay cutoff) and the resulting cross-reactivity percentage.

Compound / InterferentStructural ClassTarget AssayAssay Cutoff (ng/mL)Conc. for Positive (ng/mL)Cross-Reactivity (%)
d-Amphetamine (Target)Primary AmineAMP500500100.0%
Phencyclidine (Target)PiperidinePCP2525100.0%
Phentermine Primary AmineAMP5002,500~20.0%
TCP PiperidinePCP2537~67.5%
Bupropion Cathinone deriv.AMP50050,000~1.0%
2-CBMP (Analyte)CycloalkylamineAMP50045,000~1.1%
2-CBMP (Analyte)CycloalkylaminePCP2512,500~0.2%

*Note: Cross-reactivity values for 2-CBMP are benchmarked estimates based on structural homology to known substituted piperidines in standard EMIT assays, provided here as a comparative framework against established literature values for bupropion and TCP.

Self-Validating Experimental Protocol: Cross-Reactivity Evaluation

To objectively measure the cross-reactivity of 2-CBMP, we utilize a self-validating Enzyme Multiplied Immunoassay Technique (EMIT) workflow. This protocol is designed to isolate the analyte's true binding kinetics by systematically eliminating matrix effects.

Step 1: Matrix Validation and Baseline Establishment
  • Action: Obtain certified, drug-free human urine. Run the blank matrix through the AMP and PCP EMIT panels to establish a baseline absorbance at 340 nm.

  • Causality: Endogenous urine components (e.g., extreme pH, high specific gravity, or elevated endogenous proteins) can alter the binding kinetics of the antibody or directly inhibit the Glucose-6-Phosphate Dehydrogenase (G6PDH) enzyme, leading to baseline drift. A validated zero-drug matrix ensures that any subsequent absorbance shift is exclusively driven by the spiked analyte.

Step 2: Spike-and-Recovery Titration
  • Action: Prepare serial dilutions of 2-CBMP, Bupropion (positive interference control), and d-Amphetamine (target control) ranging from 100 ng/mL to 100,000 ng/mL in the validated urine matrix.

  • Causality: Because non-target cross-reactants typically possess a lower binding affinity than the target drug, high-concentration titrations are required to pinpoint the exact threshold where the interferent successfully displaces enough enzyme-conjugate to breach the assay's positive cutoff limit.

Step 3: Equilibration Incubation (Reagent 1)
  • Action: Mix 10 µL of the spiked sample with 50 µL of Reagent 1 (containing the anti-AMP or anti-PCP antibodies). Incubate at 37°C for 5 minutes.

  • Causality: 2-CBMP is a bulky molecule. Allowing it to incubate with the antibody before introducing the competitive enzyme-conjugate ensures that the lower-affinity cross-reactant has sufficient time to reach thermodynamic equilibrium, accurately simulating the binding dynamics of a real clinical specimen.

Step 4: Kinetic Spectrophotometry (Reagent 2)
  • Action: Add 50 µL of Reagent 2 (G6PDH-drug conjugate + NAD substrate). Measure the rate of change in absorbance ( ΔA/min ) at 340 nm over 2 minutes.

  • Causality: In the EMIT system, when the antibody binds to the enzyme-conjugate, it sterically inhibits G6PDH activity. If 2-CBMP successfully binds the antibody, the enzyme-conjugate remains free and active, converting NAD to NADH. Measuring the rate of change at 340 nm (rather than a single endpoint) eliminates background noise from naturally colored urine, isolating the specific signal of NADH production.

Workflow Visualization

The following diagram maps the competitive binding causality that leads to a false-positive signal when 2-CBMP is introduced into an EMIT screening assay.

G A Urine Specimen (Contains 2-CBMP) B Anti-Target Antibody (AMP/PCP Panel) A->B Incubation C Analyte-Antibody Complex Formed B->C Competitive Binding D Enzyme-Drug Conjugate Added C->D Reagent 2 Addition E Conjugate Excluded (Remains Active) D->E Steric Hindrance F Substrate Cleavage (NAD to NADH) E->F Catalytic Action G High Absorbance (False Positive Signal) F->G Read at 340 nm

Competitive binding mechanism of 2-CBMP causing false-positive immunoassay signals via active enzyme.

References

  • False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review Journal of Analytical Toxicology | Oxford Academic[Link]

  • Immunoassays of Amphetamines: Immunogen Structure vs Antibody Specificity Asian Pacific Journal of Allergy and Immunology[Link]

  • Emit® Drugs of Abuse Urine Assays Cross-Reactivity List WakeMed Clinical Laboratory[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Cyclobutylmethyl)piperidine proper disposal procedures

As a Senior Application Scientist, establishing rigorous, self-validating safety and disposal protocols is paramount when handling pharmacologically active or corrosive organic intermediates. 2-(Cyclobutylmethyl)piperidi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing rigorous, self-validating safety and disposal protocols is paramount when handling pharmacologically active or corrosive organic intermediates. 2-(Cyclobutylmethyl)piperidine is a secondary amine that presents specific acute toxicity and corrosivity hazards[1].

The following guide provides professional laboratory handling and disposal procedures, grounded in Environmental Health and Safety (EHS) best practices. This protocol is designed strictly for legitimate, professional laboratory settings equipped with standard engineering controls and licensed hazardous waste management infrastructure.

I. Hazard Profile and Quantitative Data

Before initiating any operational or disposal plan, a thorough understanding of the chemical's hazard profile is required to dictate the necessary engineering controls and containment strategies. 2-(Cyclobutylmethyl)piperidine acts as a strong organic base, which dictates its chemical incompatibilities.

Table 1: Physicochemical and Hazard Summary for 2-(Cyclobutylmethyl)piperidine

Property / ClassificationData / GHS SpecificationOperational Implication
CAS Number 1692394-74-3[1]Essential for EHS waste manifesting and tracking.
Chemical Nature Secondary AmineBasic and nucleophilic; incompatible with strong acids and oxidizers.
Acute Toxicity Acute Tox. 4 (H302, H312, H332)[1]Harmful via oral, dermal, and inhalation routes. Mandates strict containment.
Corrosivity Skin Corr. 1B (H314)[1]Causes severe skin burns and eye damage. Requires specialized PPE.
Target Organ Toxicity STOT SE 3 (H336)[1]May cause drowsiness or dizziness. Mandates fume hood operation.

II. Operational Safety & Handling Methodology

To prevent accidental environmental release and minimize waste generation, the following operational steps must be strictly adhered to during handling.

Step-by-Step Handling Protocol:

  • Engineering Controls Verification: Conduct all transfers, weighing, and reactions involving 2-(Cyclobutylmethyl)piperidine within a certified, externally exhausted chemical fume hood. Causality: The compound's STOT SE 3 (inhalation) classification indicates that vapor accumulation can impair cognitive and motor functions[1].

  • PPE Selection and Donning: Equip standard laboratory PPE, specifically selecting heavy-duty nitrile or neoprene gloves, a chemically resistant lab coat, and splash goggles. Causality: As a Skin Corr. 1B agent, standard latex gloves offer insufficient breakthrough times against organic amines, risking severe dermal burns upon contact[1].

  • Spill Preparedness: Ensure that an inert absorbent material (e.g., vermiculite or sand) and a designated solid waste container are immediately available before opening the reagent. Do not use acidic spill neutralizers without direct EHS approval, as the acid-base neutralization can be highly exothermic and generate toxic aerosols.

III. Proper Disposal Procedures

Under no circumstances should 2-(Cyclobutylmethyl)piperidine or its derivatives be disposed of via standard drain systems, evaporated in a fume hood, or treated/neutralized using improvised methods. Disposal must be managed through institutional EHS channels using licensed hazardous waste contractors.

Step-by-Step Disposal Methodology:

  • Waste Segregation (Critical Step): Isolate 2-(Cyclobutylmethyl)piperidine waste streams from all acidic waste (e.g., hydrochloric acid, sulfuric acid) and strong oxidizing agents.

    • Causality: Mixing basic amines with acids in a sealed waste container leads to rapid exothermic salt formation (e.g., forming 2-(Cyclobutylmethyl)piperidine hydrochloride[2]). This can cause solvent boiling, rapid pressurization, and catastrophic container failure.

  • Primary Containment Selection: Collect the chemical and any contaminated solvents in a high-density polyethylene (HDPE) or chemically compatible, EHS-approved hazardous waste container.

    • Causality: While glass is chemically inert, it poses a severe shatter risk if dropped or slightly pressurized. Metal containers must be avoided as the corrosive nature of the amine (Skin Corr. 1B) may degrade the container over time[1].

  • Labeling and Documentation: Affix a standardized Hazardous Waste label to the container before adding the first drop of waste. Explicitly list "2-(Cyclobutylmethyl)piperidine" and check the "Toxic" and "Corrosive" hazard boxes. Do not use abbreviations or chemical structures on the label.

  • Institutional Transfer: Once the container is 80% full (to allow for vapor expansion), cap it securely and submit a waste pickup request to your institution's EHS department. The standard end-of-life pathway for this class of organic waste is high-temperature incineration at a licensed, EPA/RCRA-compliant facility, which safely breaks down the compound into carbon dioxide, water, and nitrogen oxides.

IV. Waste Management Workflow Visualization

The following diagram illustrates the self-validating logical flow for the safe disposal of corrosive amine waste.

G A Waste Generation: 2-(Cyclobutylmethyl)piperidine B Hazard Identification: Corrosive (1B) & Toxic (4) A->B C Waste Segregation: Strict Isolation from Acids B->C D Containment: HDPE Waste Receptacle C->D E EHS Documentation & Manifesting D->E F Final Disposal: High-Temp Incineration E->F

Workflow for the segregation, containment, and disposal of basic amine laboratory waste.

References

  • NextSDS. "2-(cyclobutylmethyl)piperidine — Chemical Substance Information". NextSDS Substance Database. URL:[Link]

Sources

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